1,3-Dieicosatrienoin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-hydroxy-3-icosa-11,14,17-trienoyloxypropyl) icosa-11,14,17-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYZFCSGMALHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCC=CCC=CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dieicosatrienoyl-glycerol
Abstract: This technical guide provides a comprehensive overview of 1,3-Dieicosatrienoyl-glycerol, a diacylglycerol composed of a glycerol (B35011) backbone acylated at the sn-1 and sn-3 positions with eicosatrienoic acid. Based on available biochemical data, the most probable eicosatrienoic acid isomer is dihomo-γ-linolenic acid (DGLA; 20:3n-6). This document details the probable chemical structure, methods for its synthesis and purification, and its potential biological significance, drawing from research on related diacylglycerols and the known bioactivity of its constituent fatty acid, DGLA. The guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The term "1,3-Dieicosatrienoin" is not a standard chemical nomenclature. However, based on an analysis of related chemical terminology and data from chemical suppliers, it is strongly inferred to be 1,3-di-eicosatrienoyl-glycerol . The "eicosa" prefix denotes a 20-carbon chain, "trien" indicates three double bonds, and the "-oin" suffix, in this context, points to a glyceride ester. The "1,3-Di" specifies that two eicosatrienoic acid molecules are attached to the first and third carbons of the glycerol backbone.
The most common and biologically significant 20-carbon fatty acid with three double bonds is dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid. Therefore, for the purpose of this guide, 1,3-Dieicosatrienoyl-glycerol is considered to be 1,3-di-(8Z,11Z,14Z)-eicosatrienoyl-sn-glycerol .
This diacylglycerol (DAG) is of significant interest due to its dual nature. As a DAG, it is a key second messenger in various cellular signaling pathways, most notably as an activator of protein kinase C (PKC). Concurrently, the release of its DGLA fatty acid chains can give rise to a cascade of anti-inflammatory eicosanoids.
Chemical Structure and Properties
The proposed structure of 1,3-di-dihomo-γ-linolenoyl-glycerol is a glycerol molecule with two DGLA chains esterified at the sn-1 and sn-3 positions, leaving a free hydroxyl group at the sn-2 position.
Table 1: Physicochemical Properties of Dihomo-γ-linolenic Acid (DGLA)
| Property | Value |
| Molecular Formula | C20H34O2 |
| Molecular Weight | 306.5 g/mol |
| Appearance | Colorless oil |
| Melting Point | -11 °C |
| Boiling Point | 170-172 °C at 0.2 mmHg |
| Solubility | Soluble in ethanol, ether, and other organic solvents. Insoluble in water. |
Note: The properties of 1,3-di-dihomo-γ-linolenoyl-glycerol itself are not well-documented. The properties of its constituent fatty acid, DGLA, are provided for reference.
Synthesis and Purification
The synthesis of 1,3-diacylglycerols, particularly those containing polyunsaturated fatty acids (PUFAs), is most effectively achieved through enzymatic methods to ensure regioselectivity and avoid harsh conditions that can degrade the fatty acids.
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is a representative method for the synthesis of 1,3-diacylglycerols from glycerol and free fatty acids.[1][2]
Materials:
-
Glycerol (high purity, >99%)
-
Dihomo-γ-linolenic acid (DGLA)
-
Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM or Novozym 435)
-
Anhydrous molecular sieves or a vacuum system for water removal
-
Organic solvents for purification (e.g., n-hexane, diethyl ether, methanol)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine glycerol and DGLA. A molar ratio of fatty acid to glycerol of 2:1 is typically used.
-
Enzyme Addition: Add the immobilized 1,3-specific lipase. The enzyme loading is generally between 5-15% of the total weight of the reactants.
-
Reaction Conditions: The reaction is conducted in a solvent-free system with continuous stirring. To drive the esterification reaction to completion, water must be removed. This can be achieved by adding anhydrous molecular sieves to the reaction mixture or by conducting the reaction under vacuum (e.g., 4 mm Hg). The reaction temperature is typically maintained between 50-75°C.[1][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture for the disappearance of free fatty acids (e.g., by titration) and the formation of diacylglycerols (e.g., by TLC or HPLC).
-
Enzyme Removal: Once the reaction is complete, the immobilized enzyme is removed by filtration.
-
Purification: The crude product, which will contain a mixture of unreacted starting materials, monoacylglycerols, diacylglycerols, and triacylglycerols, is then purified.
-
Molecular Distillation: This technique is effective for removing unreacted free fatty acids and monoacylglycerols.[4]
-
Solvent Fractionation/Crystallization: The product can be dissolved in a nonpolar solvent like n-hexane and cooled to crystallize the 1,3-diacylglycerol, separating it from more soluble impurities.[5]
-
Silica Gel Column Chromatography: For high-purity product, column chromatography can be employed, eluting with a gradient of nonpolar to moderately polar solvents (e.g., hexane/diethyl ether).[1]
-
Table 2: Representative Conditions for Lipase-Catalyzed Synthesis of 1,3-Diacylglycerols with PUFAs
| Parameter | Condition | Reference |
| Enzyme | Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) | [1] |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | 2:1 | [3] |
| Temperature | 50-75 °C | [1][3] |
| Water Removal | Vacuum or molecular sieves | [1] |
| Reaction Time | 3-24 hours | [1][6] |
| Purification Method | Molecular distillation, crystallization, column chromatography | [1][4][5] |
Experimental Workflow Diagram
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol [mdpi.com]
- 4. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,3-di(eicosatrienoyl)glycerol
Disclaimer: The chemical name "1,3-dieicosatrienoin" is not a standard chemical nomenclature. This guide is based on the interpretation that the intended compound is 1,3-di(eicosatrienoyl)glycerol , a diacylglycerol with two eicosatrienoic acid acyl chains at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.
Introduction
1,3-di(eicosatrienoyl)glycerol is a specific type of diacylglycerol (DAG), a class of glycerolipids that play crucial roles in cellular metabolism and signaling. As a DAG, its core structure consists of a glycerol molecule esterified with two fatty acid chains. In this particular molecule, both fatty acid chains are eicosatrienoic acids, which are 20-carbon polyunsaturated fatty acids containing three double bonds. The properties and biological activity of 1,3-di(eicosatrienoyl)glycerol are largely determined by the specific isomer of eicosatrienoic acid present.
Chemical Structure and Isomers
The general chemical structure of 1,3-di(eicosatrienoyl)glycerol is depicted below. The "R" groups represent the acyl chains of eicosatrienoic acid.
There are several isomers of eicosatrienoic acid (20:3), with the most biologically relevant being:
-
Dihomo-γ-linolenic acid (DGLA) (20:3, n-6): An omega-6 fatty acid that is a precursor to the series-1 prostaglandins (B1171923).
-
Mead acid (20:3, n-9): An omega-9 fatty acid that can be synthesized de novo by animals and its presence in tissues can be an indicator of essential fatty acid deficiency.
-
Sciadonic acid (20:3, n-6): A Δ5-fatty acid found in some plant oils, particularly pine nut oil.
The specific isomer of eicosatrienoic acid will influence the three-dimensional structure and physicochemical properties of the resulting 1,3-di(eicosatrienoyl)glycerol molecule.
Physicochemical Properties
The following tables summarize the key physicochemical properties of the common eicosatrienoic acid isomers. The properties of the complete 1,3-di(eicosatrienoyl)glycerol molecule can be estimated from these values.
Table 1: Physicochemical Properties of Eicosatrienoic Acid Isomers
| Property | Dihomo-γ-linolenic Acid (DGLA) | Mead Acid | Sciadonic Acid |
| IUPAC Name | (8Z,11Z,14Z)-eicosatrienoic acid | (5Z,8Z,11Z)-eicosatrienoic acid | (5Z,11Z,14Z)-eicosatrienoic acid |
| Molecular Formula | C₂₀H₃₄O₂ | C₂₀H₃₄O₂ | C₂₀H₃₄O₂ |
| Molecular Weight | 306.5 g/mol [1] | 306.48 g/mol [2] | 306.49 g/mol [3] |
| Physical State | Liquid[1] | - | - |
| Boiling Point | - | - | 432 °C[3] |
| logP | 6.8[1] | - | 7.59[3] |
Table 2: Estimated Physicochemical Properties of 1,3-di(eicosatrienoyl)glycerol
| Property | Estimated Value |
| Molecular Formula | C₄₃H₇₀O₅ |
| Molecular Weight | 675.0 g/mol |
| General Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, hexane) and poorly soluble in aqueous solutions. |
Note: The molecular weight is calculated based on the formula of 1,3-di(dihomo-γ-linolenoyl)glycerol. The values for other isomers would be very similar.
Experimental Protocols
The synthesis of 1,3-diacylglycerols can be achieved through several methods, with enzymatic synthesis being a common and specific approach.
Enzymatic Synthesis of 1,3-diacylglycerols
This protocol is a generalized method based on the direct esterification of glycerol with fatty acids using a sn-1,3 specific lipase (B570770).
Materials:
-
Glycerol (high purity)
-
Eicosatrienoic acid (specific isomer)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Solvent-free system or an appropriate organic solvent (e.g., hexane)
-
Vacuum system
-
Temperature-controlled reactor with stirring
-
Silica (B1680970) gel for purification
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, combine glycerol and eicosatrienoic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is typically a percentage of the total reactant weight (e.g., 5-10% w/w).
-
Reaction Conditions: The reaction is carried out with constant stirring at a temperature optimized for the specific lipase (e.g., 50-70°C).
-
Water Removal: To drive the esterification reaction to completion, water produced during the reaction is continuously removed. This can be achieved by applying a vacuum to the system or by bubbling dry, inert gas (e.g., nitrogen) through the reaction mixture.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the composition using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration.
-
Purification: The product mixture, which may contain unreacted starting materials, monoglycerides, and triglycerides, is purified. This is often done using silica gel column chromatography, eluting with a gradient of nonpolar to slightly polar solvents (e.g., hexane/ethyl acetate).
-
Characterization: The final purified 1,3-di(eicosatrienoyl)glycerol should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
1,3-diacylglycerols are important signaling molecules. While specific data for 1,3-di(eicosatrienoyl)glycerol is limited, its biological activity can be inferred from the known roles of diacylglycerols and its constituent fatty acids, particularly Dihomo-γ-linolenic acid (DGLA).
1. Diacylglycerol Signaling Pathway
Diacylglycerols are key second messengers in various signaling cascades. A primary mechanism of action is the activation of Protein Kinase C (PKC).
Caption: Diacylglycerol-mediated activation of Protein Kinase C.
In this pathway, an extracellular signal activates a receptor, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, the lipid-soluble DAG remains in the cell membrane. DAG, in conjunction with calcium, recruits and activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.
2. Metabolic Fate and Eicosanoid Synthesis
The eicosatrienoic acid moieties of 1,3-di(eicosatrienoyl)glycerol can be released by the action of lipases and then enter metabolic pathways to produce signaling molecules called eicosanoids. The pathway for Dihomo-γ-linolenic acid (DGLA) is particularly well-studied.
Caption: Metabolic pathway of DGLA to eicosanoids.
When DGLA is released from the glycerol backbone, it can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The products of DGLA metabolism are distinct from those derived from arachidonic acid (the more common precursor for eicosanoids). DGLA is converted into series-1 prostaglandins (e.g., PGE₁) and thromboxanes, which generally have anti-inflammatory and anti-proliferative effects. This is in contrast to the series-2 eicosanoids derived from arachidonic acid, which are often pro-inflammatory. Therefore, 1,3-di(dihomo-γ-linolenoyl)glycerol can be considered a precursor to bioactive lipids with potential therapeutic applications.
Conclusion
1,3-di(eicosatrienoyl)glycerol is a complex lipid whose biological significance is multifaceted. It acts as a signaling molecule through the activation of PKC and serves as a reservoir for eicosatrienoic acids, which are precursors to potent anti-inflammatory eicosanoids. Further research into the specific properties and biological activities of 1,3-diacylglycerols containing different eicosatrienoic acid isomers will be valuable for understanding their roles in health and disease and for developing novel therapeutic strategies in areas such as inflammation and metabolic disorders.
References
The Enigmatic 1,3-Dieicosatrienoin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dieicosatrienoin, a specific diacylglycerol of significant interest in lipidomics and drug development. While not a standard cataloged compound, its structure, a 1,3-diacylglycerol backbone acylated with two eicosatrienoic acid (C20:3) chains, points to potential natural sources rich in these fatty acids. This document delves into the likely natural origins of this compound, detailing the abundance of its constituent eicosatrienoic acids in various organisms. Furthermore, it outlines robust experimental protocols for the isolation and purification of this class of molecule from natural lipid mixtures, and discusses its potential role in cellular signaling.
Introduction: Defining this compound
The term "this compound" describes a specific 1,3-diacylglycerol (DAG) molecule. Structurally, it consists of a glycerol (B35011) backbone where the hydroxyl groups at the sn-1 and sn-3 positions are esterified with eicosatrienoic acid. Eicosatrienoic acid is a 20-carbon fatty acid containing three double bonds (C20:3). Several isomers of eicosatrienoic acid exist in nature, with the position of the double bonds determining their classification (e.g., n-3, n-6, n-9). Consequently, this compound represents a family of closely related isomers.
Diacylglycerols are crucial intermediates in lipid metabolism and are potent second messengers in various cellular signaling cascades, most notably in the activation of Protein Kinase C (PKC)[1][2][3]. The specific fatty acid composition of DAGs can influence their biological activity, making molecules like this compound a target for research into specific physiological and pathological processes.
Potential Natural Sources
Direct evidence for the natural occurrence of this compound is scarce in scientific literature. However, its presence can be inferred in organisms that produce significant quantities of eicosatrienoic acids. The primary candidates for sourcing this molecule include certain marine organisms and filamentous fungi.
Marine Oils
Fish oils are a well-established source of long-chain polyunsaturated fatty acids, including various eicosatrienoic acid isomers. While the bulk of these fatty acids are found in triacylglycerols (TAGs), diacylglycerols are also present as minor components. The fatty acid composition of the diacylglycerol fraction often mirrors that of the more abundant triacylglycerols.
Filamentous Fungi
The fungus Mortierella alpina is a notable producer of arachidonic acid (C20:4n-6) and also contains other C20 polyunsaturated fatty acids, including eicosatrienoic acids[4][5]. The lipid profile of M. alpina includes diacylglycerols, making it a promising terrestrial source for isolating this compound[6][7].
Table 1: Eicosatrienoic Acid Content in Potential Natural Sources
| Source Organism | Common Name | Eicosatrienoic Acid (C20:3) Content (% of total fatty acids) | Reference(s) |
| Sardina pilchardus | Sardine | 2.03 (in a specific TAG fraction) | [8] |
| Mortierella alpina | Fungus | 3.40 | [5] |
Note: The data represents the percentage of eicosatrienoic acid in the total fatty acid profile or specific lipid fractions, not the direct concentration of this compound.
Methodologies for Isolation and Purification
The isolation of this compound from natural sources is a multi-step process that involves extraction of total lipids, separation of the diacylglycerol fraction, and purification of the specific 1,3-isomer. Given the lack of a dedicated protocol for this molecule, the following is a synthesized methodology based on established techniques for diacylglycerol separation[9][10][11][12][13][14][15][16][17].
Enzymatic Synthesis (Optional Pre-enrichment Step)
For sources where diacylglycerols are present in low concentrations, an initial enzymatic enrichment can be performed. This involves the glycerolysis of the starting oil (e.g., fish oil) using a sn-1,3 specific lipase (B570770).
Experimental Protocol: Lipase-Catalyzed Glycerolysis
-
Reaction Setup: Combine the source oil (triglycerides) and glycerol in a solvent-free system.
-
Enzyme Addition: Add a sn-1,3 specific immobilized lipase (e.g., Lipozyme RM IM) to the mixture.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 55-65°C) with continuous stirring under vacuum to remove water produced during the reaction, thereby driving the equilibrium towards diacylglycerol formation[10][17].
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the composition of acylglycerols using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: Once the desired conversion to diacylglycerols is achieved, stop the reaction and remove the immobilized lipase by filtration or centrifugation.
Total Lipid Extraction
-
Homogenization: Homogenize the biomass (e.g., fungal mycelia or fish tissue) in a suitable solvent system, such as chloroform (B151607):methanol (2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the total lipids.
-
Solvent Evaporation: Collect the chloroform phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.
Separation of Diacylglycerols
The crude lipid extract, or the product from enzymatic glycerolysis, is a complex mixture of different lipid classes. The diacylglycerol fraction can be isolated using chromatographic techniques.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Column Preparation: Pack a glass column with silica (B1680970) gel 60 and equilibrate with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude lipid extract in a small volume of the equilibration solvent and load it onto the column.
-
Elution:
-
Elute the neutral lipids, including triacylglycerols, with n-hexane.
-
Elute the diacylglycerol fraction with a solvent mixture of increasing polarity, such as n-hexane:diethyl ether (e.g., 90:10 to 70:30, v/v).
-
Elute the more polar lipids, such as monoacylglycerols and phospholipids, with more polar solvents like diethyl ether and methanol.
-
-
Fraction Analysis: Collect the fractions and analyze them by TLC to identify the diacylglycerol-containing fractions. Pool the relevant fractions and evaporate the solvent.
Purification of 1,3-Diacylglycerols
The isolated diacylglycerol fraction will contain both 1,2(2,3)- and 1,3-isomers. These can be separated by HPLC or through molecular distillation.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [9][11][13][14]
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) is often effective for separating DAG isomers[9][11].
-
Detection: Monitor the elution at a low wavelength (e.g., 205 nm) using a UV detector.
-
Elution Order: Typically, 1,3-diacylglycerols elute before their corresponding 1,2(2,3)-isomers with the same fatty acid composition[9][11][13][14].
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time relative to standards or by subsequent mass spectrometric analysis.
Experimental Protocol: Molecular Distillation [10][15][16][17]
Molecular distillation is effective for separating acylglycerols based on their molecular weight and volatility. A multi-stage process can be employed for purification.
-
First Stage: Remove free fatty acids and monoacylglycerols at a lower evaporation temperature (e.g., 170-190°C) and high vacuum[16]. The residue will be enriched in di- and triacylglycerols.
-
Second Stage: Separate the diacylglycerols from the triacylglycerols by increasing the evaporation temperature (e.g., 220-250°C)[10][17]. The diacylglycerols will be collected as the distillate.
-
Further Purification (Optional): The collected diacylglycerol fraction can be further purified by solvent fractionation or another round of molecular distillation to increase the concentration of the 1,3-isomer.
Potential Signaling Pathways and Biological Relevance
Diacylglycerols are key signaling molecules that activate a range of cellular effectors. The most well-studied of these is the Protein Kinase C (PKC) family of enzymes. The generation of DAG at the cell membrane leads to the recruitment and activation of PKC, which then phosphorylates a multitude of downstream protein targets, influencing processes such as cell growth, differentiation, and apoptosis[1][2][3]. The specific structure of the DAG molecule, including the nature of its fatty acyl chains, can modulate its interaction with and activation of different PKC isoforms[18].
The presence of polyunsaturated eicosatrienoic acid chains in this compound suggests it could have unique effects on membrane properties and the activation kinetics of specific PKC isozymes.
References
- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Diacylglycerol Acyltransferase for Triacylglycerol Production in Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Genomics of Mortierellaceae Provides Insights into Lipid Metabolism: Two Novel Types of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid characterization of Mortierella alpina grown at different NaCl concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular distillation and characterization of diacylglycerol‐enriched palm olein | Semantic Scholar [semanticscholar.org]
- 11. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Potential Biological Activity of 1,3-Dieicosatrienoin
A comprehensive exploration of the synthesis, potential mechanisms of action, and prospective therapeutic applications.
Abstract
This technical guide provides a detailed overview of the current understanding of 1,3-Dieicosatrienoin, a molecule with potential biological activity. Due to the limited direct research on this specific compound, this paper draws upon existing knowledge of structurally related molecules, such as other 1,3-diene containing compounds, to extrapolate potential biological activities, mechanisms of action, and experimental considerations. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel bioactive lipids.
Introduction
Lipids and their derivatives represent a vast and structurally diverse class of molecules with critical roles in cellular signaling, energy storage, and membrane structure. Among these, polyunsaturated fatty acids and their metabolites have garnered significant attention for their diverse biological activities. While information on this compound is not currently available in the public domain, its core structure, featuring a conjugated 1,3-diene system within a twenty-carbon fatty acid backbone, suggests the potential for unique biological properties. Conjugated dienes are known to be key structural motifs in various biologically active natural products.[1] This guide will, therefore, explore the hypothetical biological landscape of this compound based on established principles of related lipid chemistry and biology.
Synthesis and Characterization
The synthesis of 1,3-dienes can be achieved through various methods, including the palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids.[1] This one-step process offers an efficient route to creating diverse E,E-1,3-dienes from simple starting materials.[1] Given the lability of 1,3-dienes, late-stage formation of this scaffold is often a preferred strategy in the synthesis of complex molecules.[1]
Hypothetical Synthetic Workflow for this compound:
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
The biological activities of molecules containing conjugated diene systems are diverse. For instance, compounds with a 1,3-cyclohexadienal scaffold have demonstrated neuroprotective, anti-inflammatory, antibacterial, anticancer, and cytotoxic properties.[2] Furthermore, the 1,3-dicarbonyl moiety, present in compounds like curcumin, is associated with antiradical and antioxidant activity.[3]
Based on these related structures, this compound could potentially interact with various signaling pathways. A plausible area of investigation would be its effect on pathways involved in inflammation and oxidative stress, such as the NF-κB and PI3K/AKT signaling pathways.
3.1. Hypothetical Interaction with the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell growth, proliferation, and survival.[4] Some bioactive lipids are known to modulate this pathway.
Caption: Hypothetical modulation of the PI3K/AKT signaling pathway.
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, a series of in vitro and in cellulo experiments would be necessary.
4.1. Cell Viability Assay
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.
-
Methodology:
-
Seed cells (e.g., cancer cell lines, normal cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Measure absorbance or fluorescence and calculate the IC50 value.
-
4.2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of this compound on key proteins within a specific signaling pathway (e.g., PI3K/AKT).
-
Methodology:
-
Treat cells with this compound at a predetermined concentration (e.g., near the IC50) for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, mTOR).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Experimental Workflow for Investigating Biological Activity:
Caption: A general experimental workflow for biological evaluation.
Quantitative Data Summary
As there is no publicly available experimental data for this compound, this section remains to be populated. Future research should aim to generate quantitative data such as:
| Parameter | Description | Expected Unit |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | µM or nM |
| EC50 | The concentration of a drug that gives half-maximal response. | µM or nM |
| LD50 | The lethal dose for 50% of the test population. | mg/kg |
| Binding Affinity (Kd) | The equilibrium dissociation constant. | M |
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, its chemical structure suggests a high potential for interesting and therapeutically relevant properties. The presence of the conjugated 1,3-diene moiety is a promising feature that warrants further investigation. Future research should focus on the successful synthesis and purification of this compound, followed by a systematic evaluation of its biological effects using the experimental approaches outlined in this guide. Such studies will be crucial in determining whether this compound or its derivatives hold promise as novel therapeutic agents.
References
The Emerging Landscape of Lipid Signaling: A Technical Guide to Novel Bioactive Lipids
For Immediate Release
A deep dive into the intricate world of cellular communication reveals a new class of potent signaling molecules: novel bioactive lipids. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of these emerging players in cellular signaling, with a focus on the recently discovered Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and their derivatives. This whitepaper details their physiological roles, the signaling pathways they command, and the cutting-edge techniques for their study.
The classical view of lipids as mere structural components and energy depots has been revolutionized by the discovery of their dynamic roles as signaling messengers. These bioactive lipids are integral to a multitude of physiological processes, including inflammation, metabolism, and cellular proliferation. Dysregulation of these signaling pathways is increasingly implicated in a range of pathologies, from metabolic disorders to inflammatory diseases, making them attractive targets for therapeutic intervention.
This guide provides an in-depth exploration of novel lipid signaling, with a special emphasis on the FAHFA family, including Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) and the more recently identified Linoleic Acid Esters of Hydroxy Linoleic Acids (LAHLAs). We will delve into their biosynthesis, metabolism, and the signaling cascades they initiate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
A New Frontier: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
FAHFAs are a recently identified class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties.[1] Their discovery has opened up new avenues for understanding and potentially treating metabolic and inflammatory diseases.
Quantitative Distribution of FAHFAs in Human Tissues
The concentration of FAHFAs varies significantly across different human tissues, suggesting tissue-specific roles. The table below summarizes the reported concentrations of various FAHFA families in human serum and adipose tissue.
| Lipid Family | Tissue/Fluid | Concentration (pmol/g or pmol/mL) | Key Findings | Reference |
| PAHSA | Serum (Insulin-sensitive individuals) | ~50 | Levels are lower in insulin-resistant individuals. | Yore et al., 2014 |
| PAHSA | Adipose Tissue (Insulin-sensitive individuals) | ~1,200 | Levels are lower in insulin-resistant individuals. | Yore et al., 2014 |
| OAHSA | Serum (Omnivores) | Median: 12.82 nmol/L | Levels are significantly higher in omnivores compared to vegetarians/vegans. | Kellerer et al., 2021 |
| SAHSA | Serum (Non-obese controls) | Median: 5.22 nmol/L | Levels are lower in obese individuals. | Kellerer et al., 2021 |
| 13-LAHLA | Adipose Tissue (Human) | Most abundant endogenous LAHLA | Highlights its potential physiological relevance. | Kolar et al., 2019 |
The Anti-Inflammatory Power of LAHLAs
LAHLAs, a subfamily of FAHFAs, have demonstrated significant anti-inflammatory activity. Studies have shown that 13-LAHLA, the most abundant endogenous LAHLA isomer, can suppress the secretion of pro-inflammatory cytokines.
| Cytokine | Cell Type | Treatment | Effect | Reference |
| TNF-α | LPS-stimulated macrophages | 13-LAHLA | Suppression of secretion | Kolar et al., 2019 |
| IL-6 | LPS-stimulated macrophages | 13-LAHLA | Suppression of secretion | Kolar et al., 2019 |
| Pro-inflammatory genes | LPS-stimulated macrophages | 13-LAHLA | Suppression of expression | Kolar et al., 2019 |
Unraveling the Signaling Cascade: The GPR120 Pathway
FAHFAs exert many of their effects through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2] The activation of GPR120 by FAHFAs initiates a complex signaling cascade with distinct downstream effects mediated by both G-protein dependent and independent pathways.
GPR120 Signaling Pathway Diagram
Caption: FAHFA/LAHLA signaling through the GPR120 receptor.
Upon binding of FAHFAs or LAHLAs, GPR120 can signal through two distinct pathways. The Gαq/11-dependent pathway leads to the activation of Phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately activates downstream effectors like Protein Kinase C (PKC), ERK, and the PI3K/Akt pathway, contributing to metabolic effects such as improved insulin sensitivity.[3][4]
Concurrently, GPR120 activation can recruit β-arrestin 2.[5] This interaction is crucial for the anti-inflammatory effects of FAHFAs. The GPR120-β-arrestin 2 complex can inhibit the TAK1-mediated activation of the NF-κB pathway, a key driver of inflammation.[6]
Experimental Protocols: A Guide to FAHFA and LAHLA Analysis
The accurate quantification of FAHFAs and LAHLAs in biological samples is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[7][8]
Detailed Protocol for FAHFA/LAHLA Extraction and Quantification by LC-MS/MS
1. Lipid Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples (e.g., 150 mg of adipose tissue) on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform (B151607).[6]
-
Internal Standards: Add internal standards (e.g., ¹³C-labeled FAHFA analogs) to the chloroform prior to extraction for accurate quantification.[6]
-
Phase Separation: Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous phases.[6]
-
Collection and Drying: Transfer the organic phase to a new vial and dry it under a gentle stream of nitrogen. Store the dried lipid extract at -80°C.[6]
2. Solid Phase Extraction (SPE) for FAHFA/LAHLA Enrichment:
-
Cartridge Preparation: Use a silica (B1680970) SPE cartridge (e.g., 500 mg silica, 3 mL). Pre-wash the cartridge with 6 mL of ethyl acetate (B1210297) and then condition it with 6 mL of hexane.[6]
-
Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.[6]
-
Elution of Neutral Lipids: Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.[6]
-
Elution of FAHFAs/LAHLAs: Elute the FAHFA/LAHLA fraction with 4 mL of ethyl acetate.[6]
-
Drying: Dry the FAHFA/LAHLA fraction under a gentle stream of nitrogen and store at -80°C until LC-MS/MS analysis.[6]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column for separation. For PAHSAs and OAHSAs, an isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) at 0.2 mL/min can be used.[6] For a broader range of FAHFAs, a gradient elution may be necessary.
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific FAHFA and LAHLA isomers.[6]
-
LAHLA Specific Considerations: When analyzing LAHLAs, it is important to optimize MRM transitions to account for the specific fragmentation patterns of these polyunsaturated lipids. The presence of multiple double bonds in both the fatty acid and hydroxy fatty acid moieties can lead to complex fragmentation spectra.
Workflow for FAHFA/LAHLA Analysis
Caption: Experimental workflow for FAHFA/LAHLA quantification.
The Role of FAHFA Hydrolases
The cellular levels of FAHFAs are tightly regulated by the activity of specific hydrolases. Carboxyl ester lipase (B570770) (CEL), a pancreatic enzyme, has been identified as a key enzyme responsible for the breakdown of FAHFAs.[3] Understanding the substrate specificity and kinetics of these enzymes is crucial for developing therapeutic strategies aimed at modulating FAHFA levels.
Substrate Specificity of Carboxyl Ester Lipase (CEL)
Studies have shown that CEL exhibits a preference for certain FAHFA isomers. Specifically, it hydrolyzes FAHFAs with the ester bond further away from the carboxylate more efficiently (e.g., 12-PAHSA > 9-PAHSA >> 5-PAHSA).[3] Additionally, unsaturated FAHFAs are hydrolyzed more rapidly than their saturated counterparts.[3]
Future Directions and Therapeutic Implications
The discovery of novel bioactive lipids like FAHFAs and LAHLAs has profound implications for drug development. Their potent anti-inflammatory and insulin-sensitizing effects make them and their signaling pathways attractive targets for a variety of diseases.
Future research will likely focus on:
-
Elucidating the biosynthesis of FAHFAs and LAHLAs: Identifying the enzymes responsible for their synthesis will provide new targets for therapeutic intervention.
-
Discovering additional receptors and signaling pathways: It is possible that these lipids interact with other receptors and signaling molecules, leading to a broader range of physiological effects.
-
Developing stable analogs and inhibitors of FAHFA hydrolases: Creating molecules that mimic the action of FAHFAs or prevent their degradation could lead to novel therapeutics for metabolic and inflammatory disorders.
References
- 1. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched Fatty Acid Esters of Hydroxy Fatty Acids are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 6. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. portal.research.lu.se [portal.research.lu.se]
Theoretical Properties of Long-chain Unsaturated Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain unsaturated ketones represent a diverse class of organic molecules with significant potential in medicinal chemistry and drug development. Their unique structural features, characterized by a lengthy hydrophobic alkyl chain and a reactive α,β-unsaturated carbonyl moiety, confer a range of intriguing physicochemical and biological properties. This guide provides a comprehensive overview of the theoretical properties of these compounds, including their electronic structure, spectroscopic characteristics, and key physicochemical parameters. Furthermore, it details established experimental protocols for their characterization and biological evaluation and visualizes key signaling pathways modulated by this class of molecules. This document is intended to serve as a core resource for researchers engaged in the discovery and development of novel therapeutics based on long-chain unsaturated ketone scaffolds.
Introduction
Long-chain unsaturated ketones are defined as organic compounds possessing a ketone functional group in conjugation with a carbon-carbon double bond, and a long aliphatic chain. This structural arrangement results in a molecule with a polar head group and a large, nonpolar tail, leading to amphipathic properties. The conjugated system, often referred to as an enone, is an excellent Michael acceptor, rendering these molecules susceptible to nucleophilic attack. This reactivity is a cornerstone of their biological activity, often mediating covalent interactions with biological targets.
Their lipophilic nature, conferred by the long alkyl chain, plays a crucial role in their pharmacokinetic profile, influencing membrane permeability, distribution, and metabolism.[1] The interplay between their reactivity and lipophilicity makes long-chain unsaturated ketones a fascinating subject of study with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.
Physicochemical and Spectroscopic Properties
The properties of long-chain unsaturated ketones are dictated by the interplay of their carbonyl group, the conjugated double bond, and the long alkyl chain. Understanding these properties is fundamental to predicting their behavior in biological systems and for their structural elucidation.
Data Presentation
The following tables summarize key quantitative data for a representative homologous series of long-chain α,β-unsaturated ketones. As the chain length increases, predictable trends in physicochemical and spectroscopic properties are observed.
Table 1: Physicochemical Properties of a Homologous Series of (E)-alk-2-en-4-ones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Boiling Point (°C) |
| (E)-dec-2-en-4-one | C10H18O | 154.25 | 3.2 | 212 |
| (E)-dodec-2-en-4-one | C12H22O | 182.31 | 4.2 | 245 |
| (E)-tetradec-2-en-4-one | C14H26O | 210.36 | 5.2 | 278 |
| (E)-hexadec-2-en-4-one | C16H30O | 238.42 | 6.2 | 310 |
| (E)-octadec-2-en-4-one | C18H34O | 266.47 | 7.2 | 342 |
Table 2: Spectroscopic Data of a Homologous Series of (E)-alk-2-en-4-ones
| Compound Name | UV-Vis λmax (nm) | IR C=O Stretch (cm⁻¹) | ¹H NMR δ (ppm) - Vinyl Protons | ¹³C NMR δ (ppm) - Carbonyl Carbon |
| (E)-dec-2-en-4-one | 215 | 1675 | 6.1-6.4 | ~198 |
| (E)-dodec-2-en-4-one | 215 | 1675 | 6.1-6.4 | ~198 |
| (E)-tetradec-2-en-4-one | 215 | 1675 | 6.1-6.4 | ~198 |
| (E)-hexadec-2-en-4-one | 215 | 1675 | 6.1-6.4 | ~198 |
| (E)-octadec-2-en-4-one | 215 | 1675 | 6.1-6.4 | ~198 |
Note: The spectroscopic data for the conjugated system remains relatively consistent across the homologous series as the alkyl chain length does not significantly influence the electronic environment of the enone moiety.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of long-chain unsaturated ketones. These methods can provide insights into:
-
Molecular Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's reactivity and electronic transition properties.
-
Electron Density Distribution: Mapping the electron density reveals the electrophilic and nucleophilic sites within the molecule. For α,β-unsaturated ketones, the β-carbon is a key electrophilic center.
-
Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers associated with reactions such as Michael additions, providing a deeper understanding of their biological interactions.
Commonly used methods include B3LYP or M06-2X functionals with basis sets like 6-31G* or def2-TZVP for geometry optimization and energy calculations.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and biological evaluation of long-chain unsaturated ketones.
Synthesis and Purification
A general method for the synthesis of α,β-unsaturated ketones is the aldol (B89426) condensation reaction between an aldehyde and a ketone, followed by dehydration.
Methodology:
-
Reaction Setup: To a solution of an appropriate long-chain aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add an aqueous solution of a base (e.g., 10% NaOH) dropwise at room temperature with stirring.
-
Addition of Ketone: Add the corresponding ketone (e.g., acetone, 1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method.[4][5][6]
Methodology:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by stirring equal volumes of the two solvents overnight and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the long-chain unsaturated ketone in the n-octanol phase at a known concentration.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the water phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP value using the formula: logP = log([Concentration in n-octanol] / [Concentration in water]).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[1][7][8][9][10]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the long-chain unsaturated ketone in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis of EGFR Phosphorylation
Western blotting can be used to determine the effect of long-chain unsaturated ketones on the phosphorylation of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[11][12]
Methodology:
-
Cell Lysis: Treat cells with the test compound for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of long-chain unsaturated ketones.
Conclusion
Long-chain unsaturated ketones are a promising class of molecules for drug discovery, exhibiting a range of biological activities that are intrinsically linked to their unique chemical structures. This guide has provided a foundational understanding of their theoretical properties, from physicochemical parameters and spectroscopic signatures to their behavior at the quantum mechanical level. The detailed experimental protocols and visual representations of key signaling pathways offer practical tools for researchers in this field. A thorough grasp of these core principles is essential for the rational design and development of novel therapeutics based on the long-chain unsaturated ketone scaffold. Further exploration into structure-activity relationships and the optimization of pharmacokinetic properties will undoubtedly unlock the full potential of this versatile class of compounds.
References
- 1. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. Homologous series - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetone - Wikipedia [en.wikipedia.org]
- 6. Masked alkynes for synthesis of threaded carbon chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide [pharmacareerinsider.com]
- 8. 1.physicochemical Parameters Used in QSAR | PDF | Quantitative Structure–Activity Relationship | Chemical Substances [scribd.com]
- 9. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 1,3-Dieicosatrienoin using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dieicosatrienoin is a diacylglycerol containing two eicosatrienoic acid acyl chains. Diacylglycerols are critical signaling molecules involved in a multitude of cellular processes, acting as second messengers in various signaling cascades. The precise and accurate quantification of specific diacylglycerol species like this compound is essential for understanding their biological roles and for the development of novel therapeutics targeting these pathways. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the optimized LC-MS/MS parameters for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 633.5 |
| Product Ion (Q3) | m/z 327.3 |
| Dwell Time | 100 ms |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V |
| Collision Cell Exit Potential (CXP) | 15 V |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 30 psi |
| Interface Heater Temperature | 500 °C |
Note: The precursor ion represents the [M+H]+ adduct of this compound (C43H72O5). The product ion corresponds to the neutral loss of one eicosatrienoic acid moiety.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated diacylglycerol).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4 °C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject 5 µL of the reconstituted sample onto the C18 column.
-
Run the gradient program as detailed in Table 1.
-
Perform mass spectrometric detection using the parameters outlined in Table 2 in Multiple Reaction Monitoring (MRM) mode.
-
Construct a calibration curve using a series of known concentrations of a this compound analytical standard to quantify the analyte in the samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Generic Eicosanoid Signaling Pathway
As the specific signaling pathway for this compound is not well-established, a generic eicosanoid signaling pathway is presented to illustrate the context in which related molecules function. Eicosanoids are derived from the release of fatty acids from membrane phospholipids.
Application Notes and Protocols for the Extraction of 1,3-Dieicosatrienoin from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dieicosatrienoin is a member of the eicosanoid family of lipid mediators. Eicosanoids are oxygenated metabolites of 20-carbon polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The accurate and sensitive quantification of specific eicosanoids like this compound in biological matrices is paramount for understanding its biological role and for the development of novel therapeutics.
These application notes provide a comprehensive guide to the extraction and analysis of this compound from biological samples. The protocols are based on established methods for eicosanoid analysis, adapted to the specific physicochemical properties of a conjugated triene-containing lipid.
Data Presentation: Quantitative Performance of Eicosanoid Extraction
The following table summarizes typical quantitative data for the extraction and analysis of various eicosanoids from biological fluids using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific data for this compound is not widely published, these values for structurally similar compounds provide an expected range of performance.
| Analyte Class | Biological Matrix | Extraction Method | Analytical Method | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |
| Dihydroxyeicosatrienoic Acids (DHETs) | Human Plasma | SPE | UPLC-MS/MS | 70-120% | pg levels | [1] |
| Monohydroxyeicosatetraenoic Acids (HETEs) | Human Plasma | SPE | UPLC-MS/MS | 70-120% | pg levels | [1] |
| Various Eicosanoids | Human Serum | SPE | UPLC-MS/MS | >64.5% | 0.048–0.44 ng/mL | |
| Prostaglandins (PGs) | Human Serum | SPE | UPLC-MS/MS | >64.5% | 0.048–0.44 ng/mL | |
| Leukotrienes (LTs) | Human Serum | SPE | UPLC-MS/MS | >64.5% | 0.048–0.44 ng/mL |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma or Serum
This protocol details the extraction of this compound from plasma or serum using a reversed-phase SPE cartridge. This method is favored for its ability to yield cleaner extracts compared to liquid-liquid extraction (LLE), which is crucial for sensitive LC-MS/MS analysis.[1]
Materials:
-
Biological sample (Plasma or Serum)
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar eicosanoid.
-
Antioxidant solution: Butylated hydroxytoluene (BHT) in ethanol (B145695) (1 mg/mL).
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or serum samples on ice.
-
To a 500 µL aliquot of the sample, add 5 µL of the antioxidant solution to prevent auto-oxidation of the analyte.
-
Add the internal standard solution at a known concentration.
-
Acidify the sample to a pH of ~3.5 with 2M hydrochloric acid to protonate the carboxylic acid group of the analyte, enhancing its retention on the reversed-phase sorbent.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound and other lipids with 2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex thoroughly and transfer to an autosampler vial for analysis.
-
Protocol 2: Analysis of this compound by UPLC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography coupled to a tandem mass spectrometer.
Instrumentation:
-
UPLC system with a binary solvent manager and sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and then re-equilibration at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM):
-
The specific precursor and product ion transitions for this compound and its internal standard need to be determined by infusing a standard solution. The fragmentation of the carboxylate molecular ion [M-H]⁻ will likely involve losses of water (H₂O) and carbon dioxide (CO₂).[1]
-
Example MRM transitions for a dihydroxyeicosatrienoic acid (m/z 337):
-
Precursor Ion (Q1): 337.2 m/z
-
Product Ions (Q3): Transitions corresponding to [M-H-H₂O]⁻ (m/z 319.2) and [M-H-2H₂O]⁻ (m/z 301.2) are common.[1]
-
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound analysis.
Putative Signaling Pathway of this compound
Due to the limited specific information on the signaling of this compound, the following diagram illustrates a generalized signaling pathway for an eicosanoid, which may be applicable.
Caption: Putative eicosanoid signaling pathway.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of 1,3-Dieicosatrienoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dieicosatrienoin is a lipid molecule with potential therapeutic applications. Based on the known bioactivities of structurally related lipid mediators, such as other polyunsaturated fatty acids and their derivatives, it is hypothesized that this compound may possess anti-inflammatory and anti-cancer properties.[1][2][3][4] These effects are often mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cell proliferation.[5][6][7]
These application notes provide a comprehensive set of in vitro assays and detailed protocols to systematically evaluate the potential anti-inflammatory and anti-cancer bioactivities of this compound. The protocols are designed to be a starting point for researchers and can be adapted based on specific cell types and experimental goals.
Section 1: Anti-Cancer Activity Assessment
A primary screen for anti-cancer potential involves assessing the effect of this compound on cancer cell viability and proliferation.
Cell Viability and Cytotoxicity Assays
Cell viability assays are crucial for determining the dose-dependent effects of a compound on cell proliferation and cytotoxicity.[8][9] The MTT and Resazurin assays are reliable colorimetric and fluorometric methods, respectively, to quantify metabolically active cells.
1.1.1. Data Presentation: Expected Outcomes of Cell Viability Assays
The results of these assays can be summarized to determine the half-maximal inhibitory concentration (IC50), which is a key measure of a compound's potency.
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (relative to vehicle control) | IC50 (µM) |
| Cancer Cell Lines | ||||
| e.g., MCF-7 (Breast) | MTT | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| e.g., A549 (Lung) | Resazurin | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Non-Cancerous Cell Line | ||||
| e.g., MCF-10A | MTT | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
1.1.2. Experimental Workflow: Cell Viability Assays
Caption: Workflow for assessing cell viability using MTT or Resazurin assays.
1.1.3. Detailed Protocol: MTT Assay [8][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final solvent concentration should be less than 0.1% to avoid toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
Section 2: Anti-Inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated by its ability to suppress the production of pro-inflammatory mediators in immune cells, such as macrophages (e.g., RAW 264.7 or primary macrophages), stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Pro-Inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of inflammation. Their levels in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
2.1.1. Data Presentation: Expected Outcomes of Cytokine Measurement
| Cell Type | Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| RAW 264.7 Cells | Vehicle Control (no LPS) | N/A | N/A | ||
| LPS (100 ng/mL) + Vehicle | 0% | 0% | |||
| LPS + this compound (1 µM) | |||||
| LPS + this compound (10 µM) | |||||
| LPS + this compound (50 µM) |
2.1.2. Experimental Workflow: Cytokine ELISA
Caption: Workflow for measuring cytokine production using ELISA.
2.1.3. Detailed Protocol: Cytokine ELISA [11][12]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (1-50 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce cytokine production. Include a negative control group with no LPS stimulation.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell-free supernatants.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Generate a standard curve using recombinant cytokines. Determine the cytokine concentrations in the samples from the standard curve. Calculate the percentage of inhibition of cytokine production by this compound relative to the LPS-stimulated vehicle control.
Section 3: Investigation of Underlying Signaling Pathways
To understand the mechanism of action of this compound, it is essential to investigate its effects on key signaling pathways involved in cancer and inflammation, such as NF-κB and MAPK.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling cascades are crucial in regulating the expression of genes involved in inflammation, cell proliferation, and survival.[5][13][14][15] The activation of these pathways can be assessed using reporter gene assays or by measuring the phosphorylation of key signaling proteins via Western blotting.
3.1.1. Signaling Pathway Diagrams
Caption: Simplified NF-κB signaling pathway.
Caption: A representative MAPK signaling cascade (ERK pathway).
3.1.2. Data Presentation: Expected Outcomes of Signaling Pathway Analysis
NF-κB Luciferase Reporter Assay
| Cell Line | Treatment | Luciferase Activity (Relative Light Units) | % Inhibition of NF-κB Activity |
| HEK293-NF-κB-luc | Vehicle Control (no TNF-α) | N/A | |
| TNF-α (10 ng/mL) + Vehicle | 0% | ||
| TNF-α + this compound (1 µM) | |||
| TNF-α + this compound (10 µM) | |||
| TNF-α + this compound (50 µM) |
Western Blot Analysis of Protein Phosphorylation
| Cell Line | Treatment | p-ERK / Total ERK Ratio (Fold Change) | p-p65 / Total p65 Ratio (Fold Change) |
| RAW 264.7 Cells | Vehicle Control (no LPS) | 1.0 | 1.0 |
| LPS (100 ng/mL) + Vehicle | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) |
3.1.3. Detailed Protocol: NF-κB Luciferase Reporter Assay [7][16][17]
-
Cell Transfection: Seed HEK293 cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Allow the cells to express the plasmids for 24 hours.
-
Treatment: Pre-treat the cells with this compound or vehicle for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound relative to the TNF-α-stimulated vehicle control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the anti-cancer and anti-inflammatory bioactivities of this compound. By systematically evaluating its effects on cell viability, pro-inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be crucial for guiding further pre-clinical development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Lipid Mediators of Inflammation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Cell viability assay [bio-protocol.org]
- 11. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
Therapeutic Potential of Novel Eicosanoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel eicosanoids, particularly the specialized pro-resolving mediators (SPMs), represent a paradigm shift in our understanding of inflammation and its resolution. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory pathways, SPMs actively orchestrate the resolution of inflammation, promoting tissue repair and a return to homeostasis. This makes them highly attractive therapeutic candidates for a wide range of inflammatory diseases. This document provides detailed application notes on the therapeutic potential of key novel eicosanoids and protocols for their investigation.
Key Novel Eicosanoids and Their Therapeutic Applications
Specialized pro-resolving mediators are a class of lipid mediators biosynthesized from polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] They play a crucial role in the resolution phase of inflammation.[1] The major families of SPMs include lipoxins, resolvins, protectins, and maresins.[1]
-
Maresin 1 (MaR1): Produced by macrophages, MaR1 exhibits potent anti-inflammatory and pro-resolving activities. It has shown therapeutic potential in models of inflammatory pain, diabetic kidney disease, and acute lung injury.[2][3]
-
Resolvin E1 (RvE1): Derived from EPA, RvE1 is a powerful mediator that inhibits neutrophil infiltration and promotes the clearance of apoptotic cells.[4] It is being investigated for its therapeutic potential in inflammatory bowel disease and atherosclerosis.[5]
-
Protectin D1 (PD1)/Neuroprotectin D1 (NPD1): Synthesized from DHA, PD1/NPD1 has strong neuroprotective and anti-inflammatory effects.[6][7] It is a promising candidate for neurodegenerative diseases like Alzheimer's disease and stroke.[8][9]
-
15-epi-Lipoxin A4 (ATL): An aspirin-triggered lipoxin, ATL is an endogenous anti-inflammatory mediator.[10][11] Low-dose aspirin (B1665792) has been shown to increase its production, contributing to aspirin's anti-inflammatory effects.[10][11]
Data Presentation: Quantitative Effects of Novel Eicosanoids
The following tables summarize the quantitative data on the effects of selected novel eicosanoids from various preclinical and clinical studies.
Table 1: In Vivo Anti-Inflammatory and Pro-Resolving Effects
| Eicosanoid | Model | Dose | Effect | Reference |
| Maresin 1 | Zymosan-induced peritonitis (mouse) | 0.1 ng/mouse | Reduced PMN infiltration | [2] |
| Zymosan-induced peritonitis (mouse) | 10 ng/mouse | Reduced PMN infiltration by 50-80% | [2] | |
| Diabetic kidney disease (mouse) | 100 ng/kg/day | Reduced renal inflammation and fibrosis | [2] | |
| Resolvin E1 | Zymosan-induced peritonitis (mouse) | 100 ng i.v. | Reduced PMN infiltration (BLT1-dependent) | [6] |
| Zymosan-induced peritonitis (mouse) | 1.0 µg i.v. | Reduced PMN infiltration (BLT1-independent) | [6] | |
| 15-epi-Lipoxin A4 | Human clinical trial | 81 mg/day aspirin | Increased plasma ATL levels by 0.25 ± 0.63 ng/ml | [10][11] |
| Human clinical trial | 325 mg/day aspirin | Increased plasma ATL levels by 0.16 ± 0.71 ng/ml | [10][11] |
Table 2: In Vitro Cellular Effects
| Eicosanoid | Cell Type | Assay | Concentration | Effect | Reference |
| Maresin 1 | Human Macrophages | Phagocytosis of apoptotic PMNs | 1 nM | Potent stimulation of efferocytosis | [12] |
| Dorsal root ganglion neurons | Capsaicin-induced currents | IC50 ~0.49 nM | Inhibition of TRPV1 currents | [2][12] | |
| Resolvin D1 | Mouse bone marrow-derived macrophages | Phagocytosis of E. coli | 10-100 nM | Enhanced phagocytosis | [13] |
| Human PBMC-derived M1 macrophages | Phagocytosis of E. coli | 1-10 nM | Enhanced phagocytosis | [13] | |
| Resolvin E1 | ChemR23-transfected CHO cells | Akt phosphorylation | 0.01-100 nM | Dose-dependent increase in phosphorylation | [14] |
| ChemR23-transfected cells | TNF-α–induced NF-κB activation | EC50 ~1.0 nM | Inhibition of NF-κB activation | [15] | |
| Protectin D1 | Human RPE cells | Oxidative stress-induced apoptosis | 50 nM | Protection against apoptosis | [16] |
Signaling Pathways
The pro-resolving actions of novel eicosanoids are mediated through specific G protein-coupled receptors (GPCRs) and nuclear receptors.
Maresin 1 Signaling
MaR1 primarily signals through the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[2] This interaction can lead to the activation of downstream pathways involving PLC, Ca2+/CamKII, and ERK1/2, as well as a cAMP-SOD2-ROS pathway.[2][3][17] MaR1 has also been reported to interact with the nuclear receptor RORα.[18]
Resolvin E1 Signaling
RvE1 exerts its effects by interacting with two receptors: ChemR23 and BLT1 (the leukotriene B4 receptor).[6][9][19] Its binding to ChemR23 leads to pro-resolving signals, while its interaction with BLT1 can dampen pro-inflammatory signaling mediated by leukotriene B4.[6][9][19]
Protectin D1/Neuroprotectin D1 Signaling
In the context of neuroprotection, PD1/NPD1 has been shown to exert its effects through multiple mechanisms, including the activation of PPARγ and the modulation of secretase activity to reduce the production of amyloid-β (Aβ) peptides.[8][9][20]
Lipoxin A4 and Aspirin-Triggered Lipoxin Signaling
Lipoxin A4 (LXA4) and its aspirin-triggered epimer, 15-epi-LXA4, signal through the ALX/FPR2 receptor to exert potent anti-inflammatory and pro-resolving effects.[17][21][22]
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis/Efferocytosis Assay
This protocol describes the measurement of the engulfment of apoptotic cells (efferocytosis) by macrophages, a key pro-resolving function enhanced by SPMs.
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Target cells for apoptosis induction (e.g., Jurkat T cells or neutrophils)
-
Apoptosis induction agent (e.g., staurosporine (B1682477) or UV irradiation)
-
pHrodo™ Red, succinimidyl ester (Thermo Fisher Scientific)
-
Complete culture medium
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Apoptosis in Target Cells: Induce apoptosis in target cells. For Jurkat cells, treat with 1 µM staurosporine for 3 hours. Confirm apoptosis using Annexin V/PI staining.
-
Labeling of Apoptotic Cells: a. Wash the apoptotic cells twice with PBS. b. Resuspend the cells in PBS at 1 x 10^6 cells/mL. c. Add pHrodo™ Red, SE to a final concentration of 1 µM and incubate for 30 minutes at room temperature, protected from light. d. Wash the labeled cells three times with PBS to remove excess dye. e. Resuspend the labeled apoptotic cells in macrophage culture medium at a concentration of 2.5 x 10^5 cells/mL.
-
Efferocytosis Assay: a. Remove the culture medium from the adherent macrophages. b. Add the novel eicosanoid of interest at various concentrations to the macrophages and incubate for 15 minutes. Include a vehicle control. c. Add 100 µL of the labeled apoptotic cell suspension to each well (macrophage to target cell ratio of 1:5). d. Incubate the plate at 37°C in a 5% CO2 incubator.
-
Quantification: a. Measure the red fluorescence intensity at different time points (e.g., 1, 2, and 4 hours) using a fluorescence plate reader (excitation/emission ~560/585 nm) or a fluorescence microscope. The pHrodo dye is non-fluorescent at neutral pH but becomes brightly fluorescent in the acidic environment of the phagosome, thus only engulfed cells will be detected.[16][23][24][25] b. Calculate the phagocytic index as the percentage of macrophages that have engulfed at least one apoptotic cell or as the total fluorescence intensity per well.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
This protocol measures the ability of a novel eicosanoid to inhibit neutrophil migration towards a chemoattractant using a Boyden chamber.
Materials:
-
Human or mouse neutrophils, isolated from fresh blood or bone marrow
-
Boyden chamber with a 3-5 µm pore size polycarbonate membrane
-
Chemoattractant (e.g., fMLP or LTB4)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation (e.g., with Ficoll-Paque). Ensure high purity and viability.
-
Assay Setup: a. Add the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber. b. Add the novel eicosanoid at various concentrations along with the chemoattractant to the lower wells to test for inhibitory effects. Include a vehicle control. c. Place the micropore membrane over the lower wells. d. Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL. e. Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Cell Staining and Quantification: a. After incubation, remove the membrane. b. Scrape off the non-migrated cells from the top surface of the membrane. c. Fix the membrane in methanol (B129727) and stain with a histological stain like Diff-Quik. d. Mount the membrane on a glass slide. e. Count the number of migrated cells on the lower side of the membrane in several high-power fields using a light microscope. f. Calculate the chemotactic index as the fold increase in migrated cells in the presence of the chemoattractant compared to the buffer control. Determine the inhibitory effect of the eicosanoid as a percentage reduction in the chemotactic index.[11][15][26]
Protocol 3: In Vivo Zymosan-Induced Peritonitis Model
This is a widely used model to assess the anti-inflammatory and pro-resolving effects of compounds in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Novel eicosanoid of interest
-
PBS with 3 mM EDTA
-
FACS buffer (PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Procedure:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1 mg of zymosan A suspended in 0.5 mL of sterile saline.[27][28][29]
-
Compound Administration: Administer the novel eicosanoid at the desired dose(s) via an appropriate route (e.g., i.p. or intravenous) at a specific time point relative to the zymosan injection (e.g., 1 hour before or 2 hours after). Include a vehicle control group.
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4, 24, or 48 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS with 3 mM EDTA into the peritoneal cavity.
-
Cell Counting and Differential: a. Collect the lavage fluid and determine the total number of leukocytes using a hemocytometer. b. Prepare cytospin slides and stain with a Wright-Giemsa stain to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
Flow Cytometry Analysis: a. For a more detailed analysis of the immune cell populations, stain the peritoneal cells with fluorescently labeled antibodies against specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages). b. Analyze the stained cells using a flow cytometer to quantify the different immune cell populations.
-
Analysis of Inflammatory Mediators: The peritoneal lavage fluid can also be centrifuged, and the supernatant collected to measure the levels of cytokines, chemokines, and other eicosanoids by ELISA or LC-MS/MS.
Protocol 4: Quantification of Novel Eicosanoids by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of multiple novel eicosanoids in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant, peritoneal lavage fluid)
-
Deuterated internal standards for each class of eicosanoid (e.g., d5-RvD2, d4-LXA4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents: Methanol, Acetonitrile, Water, Acetic Acid (all LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation and Extraction: a. To 500 µL of plasma, add a cocktail of deuterated internal standards. b. Precipitate proteins by adding 2 volumes of cold methanol. Centrifuge at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant and dilute with water to reduce the methanol concentration to <10%. d. Condition a C18 SPE cartridge with methanol followed by water. e. Load the diluted supernatant onto the SPE cartridge. f. Wash the cartridge with water to remove salts and polar impurities. g. Elute the eicosanoids with methanol. h. Evaporate the eluate to dryness under a stream of nitrogen. i. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase.[5][30][31][32][33]
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column with a gradient elution.
- Mobile Phase A: Water with 0.01% acetic acid
- Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% acetic acid
- A typical gradient might run from 30% B to 98% B over 20 minutes. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte and internal standard, optimize the precursor ion and at least two product ions.
-
Data Analysis: a. Generate a calibration curve for each analyte using a series of standards with a fixed amount of the corresponding internal standard. b. Calculate the concentration of each eicosanoid in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
Conclusion
The study of novel eicosanoids is a rapidly evolving field with immense therapeutic promise. The application notes and protocols provided herein offer a comprehensive guide for researchers to investigate the biological activities and therapeutic potential of these fascinating molecules. By employing these standardized methods, the scientific community can continue to unravel the complex roles of specialized pro-resolving mediators in health and disease, paving the way for the development of a new generation of pro-resolving therapeutics.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Maresin 1 Alleviates Diabetic Kidney Disease via LGR6-Mediated cAMP-SOD2-ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RvE1 Uses the LTB4 Receptor BLT1 to Increase [Ca2+]i and Stimulate Mucin Secretion in Cultured Rat and Human Conjunctival Goblet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspirin triggers antiinflammatory 15-epi-lipoxin A4 and inhibits thromboxane in a randomized human trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspirin-triggered 15-Epi-Lipoxin A4 (LXA4) and LXA4 Stable Analogues Are Potent Inhibitors of Acute Inflammation: Evidence for Anti-inflammatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoxin A4 activates ALX/FPR2 Receptor to Regulate Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biasing the lipoxin A4/formyl peptide receptor 2 pushes inflammatory resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 27. Kinetics of phospholipase A2, arachidonic acid, and eicosanoid appearance in mouse zymosan peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. inotiv.com [inotiv.com]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray ionisation tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1,3-Dieicosatrienoin as a Putative Chemical Probe
Disclaimer: Extensive literature searches did not yield specific data on the application, mechanism of action, or established experimental protocols for 1,3-dieicosatrienoin as a chemical probe. The information presented herein is based on the known biological roles of its constituent components and related lipid signaling molecules. The protocols and pathways described are generalized examples and should be adapted and validated for specific experimental contexts when investigating the potential functions of this compound.
Introduction
This compound is a diacylglycerol (DAG) molecule containing two units of 11(Z),14(Z),17(Z)-eicosatrienoic acid esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone. Eicosatrienoic acids are 20-carbon polyunsaturated fatty acids that serve as precursors to eicosanoids, a class of potent signaling molecules involved in inflammation, immunity, and central nervous system functions. Diacylglycerols are themselves critical second messengers in various signal transduction pathways, most notably activating protein kinase C (PKC) isozymes.
Given its structure, this compound may serve as a valuable chemical probe for investigating the metabolism and signaling of both eicosanoids and diacylglycerols. Its potential applications could include:
-
Probing Diacylglycerol-Binding Proteins: Investigating the activation of PKC isoforms and other DAG-binding proteins.
-
Studying Eicosanoid Metabolism: Serving as a precursor for the generation of specific eicosanoids, allowing for the study of the enzymes involved in their synthesis.
-
Modulating Lipid-Mediated Signaling Pathways: Elucidating the downstream effects of specific DAG and eicosanoid signaling cascades in cellular and disease models.
Physicochemical and Biological Properties
Due to the lack of specific data for this compound, the following table summarizes general properties of related compounds. Researchers should experimentally determine the specific properties of this compound.
| Property | Description | General Value (for related compounds) |
| Molecular Formula | C₄₃H₆₈O₅ | - |
| Molecular Weight | 669.0 g/mol | - |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. | Poorly soluble in aqueous solutions. |
| Biological Target(s) | Protein Kinase C (PKC) isozymes, other C1 domain-containing proteins, enzymes of eicosanoid synthesis pathways. | Varies depending on the specific isozyme or enzyme. |
| Mechanism of Action | As a DAG analog, it is expected to bind to the C1 domain of PKC, leading to its activation. As an eicosatrienoic acid source, it can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX). | - |
Application 1: Probing Protein Kinase C (PKC) Activation
This protocol describes a general method for assessing the ability of this compound to activate PKC in a cell-based assay.
Experimental Protocol: In Vitro PKC Activity Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media to ~80% confluency.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors.
-
Immunoprecipitation (Optional): To assess isoform-specific activation, immunoprecipitate the desired PKC isoform using a specific antibody.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the cell lysate or immunoprecipitated PKC, a PKC substrate (e.g., myelin basic protein or a fluorescent peptide substrate), and ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Add this compound at a range of concentrations (e.g., 10 nM to 10 µM). Include a known PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) as a positive control and a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Detection:
-
Radiolabeled Assay: Stop the reaction by adding a quench buffer. Spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the change in fluorescence intensity using a microplate reader.
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC₅₀.
Hypothetical Experimental Workflow
Caption: Workflow for assessing PKC activation by this compound.
Application 2: Investigating Eicosanoid Metabolism
This protocol provides a general framework for studying the metabolism of this compound into various eicosanoids.
Experimental Protocol: In Vitro Metabolism Assay
-
Enzyme Source: Use purified COX or LOX enzymes, or cell lysates from a relevant cell type (e.g., platelets for COX-1, inflammatory cells for LOX).
-
Reaction Mixture: Prepare a reaction buffer appropriate for the enzyme being studied.
-
Metabolism Reaction:
-
Add this compound to the reaction buffer.
-
Initiate the reaction by adding the enzyme source.
-
Include controls with known enzyme inhibitors (e.g., indomethacin (B1671933) for COX, nordihydroguaiaretic acid for LOX) to confirm specificity.
-
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Extraction: Stop the reaction and extract the lipid metabolites using a suitable organic solvent (e.g., ethyl acetate (B1210297) or solid-phase extraction).
-
Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the eicosanoid products.
-
Data Analysis: Compare the metabolite profiles from the test samples with those from the controls to determine the metabolic products of this compound.
Signaling Pathway Diagram
Caption: Putative metabolic pathway of this compound.
Safety and Handling
This compound is a lipid and should be handled with care.
-
Storage: Store at -20°C or below, protected from light and moisture. For long-term storage, it is recommended to store it in an organic solvent under an inert atmosphere.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
While specific experimental data for this compound as a chemical probe is currently unavailable, its structure suggests it holds significant potential for investigating lipid signaling pathways. The protocols and information provided here offer a starting point for researchers interested in exploring the biological activities of this molecule. It is imperative that researchers conduct thorough validation experiments to characterize its specific effects and mechanism of action in their systems of interest.
Application Note: GC-MS Analysis of 1,3-Dieicosatrienoin Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the derivatization of 1,3-dieicosatrienoin, a diacylglycerol, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal instability of diacylglycerols, derivatization is a critical step to enable accurate and reproducible GC-MS analysis. Two primary methods are presented: transesterification to yield fatty acid methyl esters (FAMEs) for fatty acid profiling, and silylation for the analysis of the intact diacylglycerol. These protocols are designed to be broadly applicable to the analysis of similar lipid molecules in various research and development settings.
Introduction
This compound is a diacylglycerol containing two eicosatrienoic acid moieties esterified to a glycerol (B35011) backbone at the sn-1 and sn-3 positions. Eicosatrienoic acids are 20-carbon polyunsaturated fatty acids with three double bonds, which are of significant interest in various biological pathways. The analysis of such diacylglycerols is crucial in lipidomics, metabolic studies, and the development of lipid-based therapeutics.
Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of lipids. However, the presence of a free hydroxyl group in diacylglycerols like this compound makes them non-volatile and prone to thermal degradation at the high temperatures used in GC. Chemical derivatization is therefore essential to convert these molecules into more volatile and thermally stable analogues.[1]
This document outlines two effective derivatization strategies:
-
Protocol 1: Transesterification to Fatty Acid Methyl Esters (FAMEs). This is a widely used method for determining the fatty acid composition of complex lipids.[2] The ester bonds of the diacylglycerol are cleaved, and the fatty acids are converted to their corresponding methyl esters, which are highly suitable for GC-MS analysis.[3][4]
-
Protocol 2: Silylation to Trimethylsilyl (TMS) Ethers. This method derivatizes the free hydroxyl group on the glycerol backbone, rendering the entire diacylglycerol molecule amenable to GC-MS analysis.[5][6] This approach is valuable for analyzing the intact diacylglycerol structure.
Experimental Protocols
Materials and Reagents
-
This compound sample
-
Hexane (B92381), HPLC grade
-
Methanol, anhydrous
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas, high purity
-
For Protocol 1 (Transesterification):
-
Boron trifluoride-methanol solution (14% BF₃ in MeOH) or 5% HCl in methanol.
-
-
For Protocol 2 (Silylation):
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other aprotic solvent (e.g., acetonitrile)
-
-
Glass reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
Protocol 1: Transesterification to FAMEs
This protocol is adapted from established methods for the preparation of FAMEs from glycerolipids.[5][7]
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 1 mL of toluene and 2 mL of 14% BF₃-methanol solution to the dried sample.
-
Reaction: Securely cap the vial and vortex briefly to mix. Heat the mixture at 100°C for 30 minutes in a heating block or oven.
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 2 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at 1,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The FAMEs solution is now ready for GC-MS analysis.
Protocol 2: Silylation
This protocol is based on common silylation procedures for compounds containing hydroxyl groups.[5][8]
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[9]
-
Reagent Addition: Add 100 µL of an aprotic solvent like pyridine to dissolve the sample. Then, add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 60 minutes.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS. Dilution with an appropriate solvent like hexane may be necessary depending on the concentration.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of the resulting derivatives. Optimization may be required based on the specific instrument and column used.
| Parameter | FAMEs Analysis (from Protocol 1) | Silylated Diacylglycerol Analysis (from Protocol 2) |
| GC System | Agilent 7890B GC or equivalent | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Agilent 5977A MSD or equivalent |
| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temp. | 250°C | 280°C |
| Injection Mode | Split (e.g., 20:1) or Splitless | Splitless |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min | Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min |
| MS Source Temp. | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 | m/z 50-800 |
Data Presentation
Quantitative analysis of this compound can be performed using an internal standard. The table below presents hypothetical data that could be obtained from the FAMEs analysis (Protocol 1), assuming the presence of different isomers of eicosatrienoic acid.
| Analyte | Retention Time (min) | Quantifying Ion (m/z) | Relative Abundance (%) |
| Eicosatrienoic acid methyl ester (Isomer 1) | 18.5 | 318.3 | 65.2 |
| Eicosatrienoic acid methyl ester (Isomer 2) | 18.8 | 318.3 | 34.8 |
| Internal Standard (e.g., C19:0 FAME) | 17.2 | 312.3 | 100.0 (by definition) |
Visualizations
Experimental Workflows
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyunsaturated Ketones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the synthesis of polyunsaturated ketones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of polyunsaturated ketones.
Issue 1: Low or No Yield of the Desired Polyunsaturated Ketone
Question: My reaction has resulted in a low yield or a complex mixture of products. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in polyunsaturated ketone synthesis can stem from several factors, including side reactions, incomplete reactions, and challenging substrates. Here's a breakdown of potential issues and solutions:
-
Side Reactions:
-
Polymerization: Conjugated systems, particularly α,β-unsaturated ketones, are prone to free-radical or anionic polymerization, especially upon heating.[1]
-
Solution: Add radical inhibitors like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ) to the reaction mixture. For anionic polymerization, avoid strong bases and consider using weaker, non-nucleophilic bases or a buffered system.[1]
-
-
Epimerization: If there is a stereocenter at the α-position to the ketone, acidic or basic conditions can lead to loss of stereochemical integrity.
-
Solution: Employ neutral or mild reaction conditions and avoid harsh acidic or basic workups.
-
-
Dimerization: Intermolecular reactions can lead to the formation of dimers.
-
Solution: Running the reaction at a lower concentration can minimize these intermolecular side reactions.[2]
-
-
-
Incomplete Reactions:
-
Insufficient Reagent or Time: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the molar equivalents of the limiting reagent or extending the reaction time.[2]
-
-
Steric Hindrance: Bulky substrates can hinder the approach of reagents, slowing down the reaction.
-
Solution: For sterically hindered ketones, alternative, more reactive methods like the Horner-Wadsworth-Emmons (HWE) reaction might be preferable to a standard Wittig reaction.[2]
-
-
-
Protecting Group Strategy:
-
Incompatible Protecting Groups: The chosen protecting groups may not be stable under the reaction conditions.
-
// Nodes start [label="Low Yield of\nPolyunsaturated Ketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_side_reactions [label="Check for\nSide Reactions", fillcolor="#FBBC05", fontcolor="#202124"]; check_incomplete_reaction [label="Check for\nIncomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; check_starting_material [label="Verify Starting\nMaterial Purity", fillcolor="#FBBC05", fontcolor="#202124"];
polymerization [label="Polymerization?", fillcolor="#F1F3F4", fontcolor="#202124"]; epimerization [label="Epimerization?", fillcolor="#F1F3F4", fontcolor="#202124"]; dimerization [label="Dimerization?", fillcolor="#F1F3F4", fontcolor="#202124"];
add_inhibitor [label="Add Radical Inhibitor\n(e.g., Hydroquinone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; neutral_conditions [label="Use Neutral/Mild\nReaction Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_concentration [label="Lower Reaction\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
monitor_tlc [label="Monitor by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_reagent [label="Increase Reagent\nEquivalents/Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_method [label="Consider Alternative\nSynthetic Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
purify_sm [label="Purify Starting\nMaterials", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_side_reactions; start -> check_incomplete_reaction; start -> check_starting_material;
check_side_reactions -> polymerization [label="Yes"]; check_side_reactions -> epimerization [label="Yes"]; check_side_reactions -> dimerization [label="Yes"];
polymerization -> add_inhibitor; epimerization -> neutral_conditions; dimerization -> lower_concentration;
check_incomplete_reaction -> monitor_tlc; monitor_tlc -> increase_reagent [label="Starting Material\nRemains"]; monitor_tlc -> change_method [label="No Reaction/\nSteric Hindrance"];
check_starting_material -> purify_sm; } Figure 1: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Stereoselectivity (E/Z Isomers or Diastereomers)
Question: My product is a mixture of stereoisomers. How can I improve the stereoselectivity of my reaction?
Answer:
Achieving high stereoselectivity is a common challenge in the synthesis of polyunsaturated ketones. The strategy to improve it depends on the type of reaction being performed.
-
For Alkene Synthesis (e.g., Wittig Reaction):
-
Ylide Type: The structure of the phosphorus ylide is crucial. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[5]
-
Reaction Conditions: The choice of base and solvent can also influence the stereochemical outcome. For example, salt-free conditions for non-stabilized ylides can enhance Z-selectivity.
-
-
For Reactions Creating Chiral Centers:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of a reagent to one face of the molecule, leading to a single diastereomer. The auxiliary can be removed in a subsequent step.
-
Asymmetric Catalysis: The use of a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.
-
Substrate Control: Existing stereocenters in the molecule can influence the stereochemical outcome of subsequent reactions. Understanding these diastereoselective effects is key to planning the synthetic route.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my polyunsaturated ketone from the reaction mixture. What purification strategies should I consider?
Answer:
The purification of polyunsaturated ketones can be challenging due to their potential instability and the presence of closely related byproducts.
-
Chromatography:
-
Flash Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical. A gradual increase in eluent polarity often provides the best separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers or for achieving high purity, preparative HPLC can be employed.
-
Supercritical Fluid Chromatography (SFC): This technique can be effective for the purification of polyunsaturated compounds and is a greener alternative to traditional chromatography.[6]
-
-
Distillation:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
General Tips for Purification:
-
Minimize Exposure to Air and Light: Polyunsaturated compounds can be sensitive to oxidation. It is best to handle them under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
-
Keep it Cool: Whenever possible, perform purification steps at reduced temperatures to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: How can I prevent the isomerization of double bonds in my polyunsaturated ketone during synthesis and workup?
A1: Double bond isomerization, especially the migration of non-conjugated double bonds into conjugation with the ketone, can be a significant issue. To minimize this:
-
Avoid Harsh Acids and Bases: Both strong acids and bases can catalyze double bond migration. Use mild reagents and buffered solutions during workup.
-
Control Temperature: Elevated temperatures can promote isomerization. Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Metal Catalysts: Be cautious with certain transition metal catalysts (e.g., palladium, rhodium) that can also catalyze double bond isomerization.[7] Choose catalysts and ligands that are less prone to this side reaction.
Q2: What is the best way to store purified polyunsaturated ketones to ensure their stability?
A2: Polyunsaturated ketones can be unstable upon storage. To maximize their shelf life:
-
Add an Inhibitor: For long-term storage, adding a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone at a low concentration (100-1000 ppm) is recommended.[1]
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Low Temperature and Darkness: Store in a tightly sealed amber vial in a freezer (-20 °C or lower) to slow down degradation processes.[1]
Q3: I need to perform a reaction on another part of my molecule without affecting the polyunsaturated ketone moiety. What protecting group should I use for the ketone?
A3: Protecting the ketone as an acetal (B89532) or ketal is a common and effective strategy.
-
Cyclic Acetals/Ketals: Reaction with ethylene (B1197577) glycol or 1,3-propanediol (B51772) in the presence of an acid catalyst forms a cyclic acetal/ketal, which is stable to a wide range of reagents, including nucleophiles and bases.[4][8] They can be easily removed by treatment with aqueous acid.
-
Chemoselectivity: In general, saturated ketones can be selectively protected in the presence of α,β-unsaturated ketones.[8]
Q4: What are the key considerations when oxidizing a polyunsaturated alcohol to a ketone?
A4: The main challenge is to achieve selective oxidation of the alcohol without affecting the double bonds.
-
Mild Oxidizing Agents: Use mild and selective oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a widely used method as it is performed under neutral and mild conditions.[9][10] Swern oxidation is another effective method.
-
Avoid Over-oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid should generally be avoided as they can cleave the double bonds.
-
Chemoselectivity: If multiple hydroxyl groups are present, selective protection of the others may be necessary to achieve oxidation at the desired position.
Data Presentation
The following tables provide a summary of reaction conditions for common transformations in polyunsaturated ketone synthesis.
Table 1: Comparison of Oxidizing Agents for the Conversion of a Polyunsaturated Secondary Alcohol to a Ketone
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Room Temp | 0.5 - 2 h | 85-95 | Mild conditions, tolerates many functional groups.[9] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Room Temp | 1 - 4 h | 80-90 | Can be acidic; may cause isomerization in sensitive substrates. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂ | -78 to Room Temp | 1 - 3 h | 85-95 | Requires low temperatures and careful handling of reagents. |
| TEMPO/NaOCl | CH₂Cl₂/H₂O | 0 to Room Temp | 0.5 - 3 h | 80-95 | Biphasic system, good for selective oxidation. |
Table 2: Stereochemical Outcome of the Wittig Reaction for Alkene Synthesis
| Ylide Type | R Group on Ylide | Typical Solvent | Expected Major Isomer |
| Non-stabilized | Alkyl, H | THF, Ether | (Z)-alkene |
| Stabilized | -CO₂R, -CN, -COR | Toluene, CH₂Cl₂ | (E)-alkene |
Experimental Protocols
Protocol 1: General Procedure for the Dess-Martin Oxidation of a Polyunsaturated Secondary Alcohol
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using Dess-Martin periodinane (DMP).
Materials:
-
Polyunsaturated secondary alcohol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the polyunsaturated secondary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 - 1.5 equiv) to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed (typically 0.5 - 2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure polyunsaturated ketone.
Protocol 2: General Procedure for the Wittig Reaction to form a (Z)-Alkene
This protocol outlines a general method for the synthesis of a (Z)-alkene from an aldehyde or ketone using a non-stabilized phosphorus ylide.
Materials:
-
Alkyltriphenylphosphonium halide salt
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))
-
Anhydrous aprotic solvent (e.g., THF, ether)
-
Aldehyde or ketone
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Suspend the alkyltriphenylphosphonium halide salt (1.0 equiv) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).
-
Slowly add the strong base (1.0 equiv) to form the ylide (a color change is often observed).
-
Stir the ylide solution for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde or ketone (1.0 equiv) in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until the starting carbonyl compound is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine (B44618) oxide and other byproducts.[11]
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Ketone synthesis by isomerisations [organic-chemistry.org]
- 8. π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing 1,3-Dieicosatrienoin Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 1,3-dieicosatrienoin in in vitro assays. Due to its polyunsaturated nature, this compound is susceptible to degradation, which can lead to inconsistent and unreliable experimental results. This guide offers practical solutions and detailed protocols to ensure the stability and integrity of this lipid molecule throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in in vitro assays?
This compound is a polyunsaturated fatty acid derivative. Its multiple double bonds make it highly susceptible to oxidation, a process that can be initiated by factors like light, heat, and the presence of oxygen and metal ions. This degradation can alter its biological activity, leading to unreliable and irreproducible results in sensitive in vitro assays.
Q2: What are the primary pathways of this compound degradation?
The primary degradation pathways for polyunsaturated lipids like this compound are:
-
Oxidation: This is the most common degradation pathway, initiated by reactive oxygen species (ROS) that attack the double bonds in the fatty acid chain. This can lead to the formation of various byproducts, including aldehydes and ketones, which can have their own biological effects.
-
Enzymatic Degradation: Lipases and other enzymes present in cell culture media or cell lysates can metabolize this compound, reducing its effective concentration.
Q3: How should I store my this compound stock solution to ensure maximum stability?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Solvent: Dissolve in a high-quality, anhydrous organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Overlay the stock solution with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Store in an amber vial or a container protected from light.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the signs of this compound degradation in my experiments?
Signs of degradation can include:
-
Inconsistent or loss of biological activity in your assays.
-
Visible precipitation or changes in the color of your stock solution or culture media.
-
An increase in baseline noise or artifacts in analytical measurements (e.g., mass spectrometry).
Q5: Can I use antioxidants to improve the stability of this compound in my in vitro assays?
Yes, antioxidants can be effective in preventing oxidative degradation. Common choices for in vitro use include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.
-
Vitamin E (α-tocopherol): A natural, lipid-soluble antioxidant.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be used in the aqueous phase of your assay.
It is crucial to determine the optimal, non-toxic concentration of the chosen antioxidant for your specific cell type and assay.
Troubleshooting Guides
Guide 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Prepare a fresh stock solution from a new, unopened vial. - Ensure proper storage conditions (see FAQs). - Perform a quality control check of the stock solution using an appropriate analytical method (e.g., HPLC-UV, LC-MS). |
| Degradation in culture medium | - Prepare fresh dilutions of this compound for each experiment. - Minimize the incubation time of the compound in the culture medium before adding to cells. - Consider performing a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols). |
| Adsorption to plasticware | - Consider using low-adhesion plasticware for your experiments. - Pre-coating plates with a protein solution (e.g., bovine serum albumin) may reduce non-specific binding, but be mindful of potential interactions. |
| Incorrect dosage or preparation | - Double-check all calculations for dilutions. - Ensure complete dissolution of this compound in the solvent before further dilution into aqueous media. Sonication may be required. |
Guide 2: Cell Toxicity or Unexplained Cellular Stress
| Potential Cause | Troubleshooting Steps |
| Oxidized byproducts are toxic | - Use freshly prepared solutions of this compound. - Add a cell-compatible antioxidant to the culture medium. - Filter-sterilize the final working solution before adding to cells to remove any precipitates. |
| Solvent toxicity | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). - Run a vehicle control (medium with the same concentration of solvent) to assess solvent-specific effects. |
| Contamination of stock solution | - Visually inspect the stock solution for any signs of microbial growth. - If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques. |
Quantitative Data
Table 1: Half-life of Prostaglandin (B15479496) E2 (a representative eicosanoid) at 37°C in Different Aqueous Environments.[1][2]
| pH | Half-life (hours) |
| 3-4 | ~133 |
| 6 | ~53 |
| 8 | ~42 |
| 9 | ~4.2 |
| 10 | ~0.42 (25 minutes) |
This data highlights the significant impact of pH on the stability of eicosanoids, with increased degradation at higher pH values.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (neat)
-
Anhydrous ethanol or DMSO
-
Inert gas (argon or nitrogen)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Micropipettes and sterile tips
Methodology:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds.
-
Quickly and tightly cap the vial.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Stability Assessment of this compound in Cell Culture Medium
Materials:
-
This compound stock solution
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Dilute the this compound stock solution into pre-warmed cell culture medium to your final working concentration.
-
Prepare several identical aliquots in sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
Once all time points are collected, thaw the samples and prepare them for analysis according to the requirements of your analytical method.
-
Quantify the concentration of this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific experimental conditions.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: Eicosanoid signaling pathway initiated by the release of a 20-carbon fatty acid.
Caption: A logical workflow for in vitro experiments using this compound.
References
Technical Support Center: Overcoming Solubility Issues of 1,3-Dieicosatrienoin in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing 1,3-dieicosatrienoin, its poor aqueous solubility presents a significant experimental hurdle. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address these challenges effectively.
Predicted Physicochemical Properties of this compound
To provide a baseline for formulation strategies, key physicochemical properties of this compound have been predicted using computational models.
| Property | Predicted Value | Significance for Formulation |
| Molecular Weight | 669.03 g/mol | The large molecular size contributes to its low aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | ~9.5 | A high logP value indicates extreme lipophilicity and very poor water solubility. |
| Aqueous Solubility | Extremely Low (estimated in the ng/mL to µg/mL range) | Direct dissolution in aqueous buffers for biological assays is not feasible. |
| Melting Point | Estimated to be a low-melting solid or waxy substance at room temperature. | This property is important for developing heat-based formulation methods like hot-melt extrusion or high-pressure homogenization. |
Note: These values are predictions and should be used as a guide for initial formulation development. Experimental determination is recommended for precise characterization.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter when trying to solubilize this compound in aqueous buffers for your experiments.
Issue 1: Preparing a Stock Solution
Question: I am unable to dissolve this compound directly in my aqueous buffer to make a stock solution. What should I do?
Answer: Direct dissolution in aqueous buffers is not recommended due to the highly lipophilic nature of this compound. An initial stock solution should be prepared in an organic solvent.
Recommended Solvents for Stock Solution:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
Workflow for Preparing an Organic Stock Solution:
Caption: Workflow for preparing an organic stock solution of this compound.
Important Consideration: When adding the organic stock solution to your aqueous buffer, the final concentration of the organic solvent should be kept to a minimum (typically <1% v/v) to avoid solvent-induced artifacts in biological assays. Even at low concentrations, precipitation may occur upon addition to the aqueous buffer. If this happens, consider the advanced solubilization techniques below.
Issue 2: Precipitation Upon Addition to Aqueous Buffer
Question: My this compound precipitates out of solution when I add my organic stock to my aqueous experimental buffer. How can I prevent this?
Answer: This is a common issue due to the low aqueous solubility of the compound. To maintain solubility in the aqueous phase, you will need to use a solubilizing agent or a specialized formulation. Here are three common approaches:
Option A: Co-solvents
The use of a co-solvent system can increase the solubility of lipophilic compounds in aqueous solutions.
Workflow for Using Co-solvents:
Caption: Workflow for using co-solvents to improve solubility.
Quantitative Data: Estimated Solubility of Long-Chain Diglycerides in Ethanol/Water Mixtures
| Ethanol Concentration (% v/v) | Estimated Solubility | Notes |
| 100% | High | Good for initial stock solution. |
| 90% | Moderate to High | May be suitable for intermediate dilutions. |
| 70% | Low to Moderate | Increased water content reduces solubility. |
| 50% | Very Low | Significant precipitation is likely. |
| < 20% | Extremely Low | Not recommended without other solubilizers. |
Note: This data is an estimation based on the behavior of similar long-chain lipids and should be experimentally verified for this compound.
Option B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming inclusion complexes that are more water-soluble.[1][2]
Workflow for Cyclodextrin-Mediated Solubilization:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Quantitative Data: Typical Molar Ratios for Lipid-Cyclodextrin Complexation
| Cyclodextrin Type | Typical Lipid:Cyclodextrin Molar Ratio | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 to 1:10 | Highly soluble and commonly used. |
| Methyl-β-cyclodextrin (M-β-CD) | 1:1 to 1:10 | Can be more efficient but may have cell membrane interactions. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 to 1:5 | Anionic, high solubility. |
Note: The optimal ratio should be determined experimentally.
Option C: Lipid-Based Formulations (Emulsions and Micelles)
Creating a lipid-based formulation, such as an emulsion or micellar solution, can effectively disperse this compound in an aqueous environment.
Workflow for Simple Emulsion/Micelle Preparation:
Caption: Workflow for preparing a simple emulsion or micellar solution.
Quantitative Data: Critical Micelle Concentrations (CMCs) of Common Surfactants
| Surfactant | CMC in Water (approximate) | Notes |
| Polysorbate 20 (Tween® 20) | ~0.06 mM | Commonly used in biological assays. |
| Polysorbate 80 (Tween® 80) | ~0.012 mM | Effective for solubilizing lipids. |
| Sodium dodecyl sulfate (B86663) (SDS) | ~8.2 mM | Anionic surfactant, may denature proteins. |
| Triton™ X-100 | ~0.24 mM | Non-ionic detergent. |
Note: The surfactant concentration in your final formulation should be well above its CMC to ensure the formation of stable micelles.
Frequently Asked Questions (FAQs)
Q1: Which organic solvent is best for my initial stock solution? A1: DMSO and ethanol are generally preferred for biological applications as they are miscible with water and less toxic to cells at low concentrations compared to chloroform. However, the choice may also depend on the specific requirements of your downstream application.
Q2: Can I heat the solution to improve the solubility of this compound? A2: Gentle warming can aid in the initial dissolution in an organic solvent. However, prolonged or excessive heating should be avoided as this compound contains unsaturated fatty acids that are susceptible to oxidation. When preparing formulations like solid lipid nanoparticles by hot homogenization, the temperature should be carefully controlled and kept just above the melting point of the lipids.
Q3: How do I choose the right solubilization method for my experiment? A3: The choice of method depends on your experimental system:
-
For in vitro enzymatic assays: Co-solvents or cyclodextrins are often suitable as they result in a true solution.
-
For cell-based assays: Cyclodextrins or carefully formulated emulsions/micelles are preferred. It is crucial to test the toxicity of the chosen excipients on your cell line.
-
For in vivo studies: Lipid-based formulations such as emulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) are often necessary to improve bioavailability.
Q4: What is the difference between a micelle and an emulsion? A4: Micelles are typically smaller, thermodynamically stable structures formed by surfactants above their CMC, with a hydrophobic core that can solubilize lipids.[3] Emulsions are thermodynamically unstable dispersions of one liquid in another (e.g., oil-in-water), stabilized by an emulsifying agent. They are typically larger than micelles.
Q5: How can I confirm that my formulation is stable? A5: Visual inspection for precipitation or phase separation over time is a simple first step. For more quantitative analysis, techniques like Dynamic Light Scattering (DLS) can be used to monitor particle size and distribution over time. A stable formulation will show a consistent particle size profile.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer to a final concentration of 10-50 mM.
-
Prepare a Concentrated Lipid Stock: Dissolve this compound in ethanol to a high concentration (e.g., 10-50 mg/mL).
-
Complexation: While vortexing the HP-β-CD solution, slowly add the ethanolic stock of this compound to achieve the desired final lipid concentration. The final ethanol concentration should be kept below 2% (v/v).
-
Incubation: Incubate the mixture for 1-2 hours at room temperature with continuous stirring or intermittent sonication.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated lipid aggregates.
-
Quantification and Storage: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-MS). Store the complexed solution at 4°C for short-term use or at -20°C for longer-term storage.
Protocol 2: Preparation of a this compound Emulsion by Sonication
-
Prepare the Oil Phase: Dissolve this compound and a lipid-soluble emulsifier (e.g., lecithin) in a small volume of a volatile organic solvent like chloroform or a chloroform:methanol mixture (2:1 v/v).
-
Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Hydration: Add the desired aqueous buffer to the flask. The volume will depend on the desired final concentration.
-
Emulsification: Agitate the flask to hydrate the lipid film. For a coarse emulsion, vortexing may be sufficient. For a finer nanoemulsion, sonicate the mixture using a probe sonicator on ice to prevent overheating and degradation. Sonication should be performed in short bursts.
-
Characterization: Analyze the particle size and distribution of the emulsion using Dynamic Light Scattering (DLS).
-
Storage: Store the emulsion at 4°C. Note that emulsions are thermodynamically unstable and may change over time.
Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
-
Prepare the Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate, tristearin) at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Prepare the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax®) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure and temperature that are optimized for the specific lipid and surfactant system.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature, which will cause the lipid to re-solidify and form SLNs.
-
Characterization and Storage: Analyze the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion. Store at 4°C.
References
Minimizing isomerization of 1,3-Dieicosatrienoin during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 1,3-dieicosatrienoin during experimental workup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, focusing on preventing unwanted isomerization to ensure accurate and reproducible results.
Issue 1: Appearance of unexpected isomers in analytical results (e.g., GC-MS, HPLC).
-
Question: My analytical data shows multiple isomers of this compound that were not present in the initial sample. What could be the cause?
-
Answer: The appearance of unexpected isomers is a strong indicator that isomerization is occurring during your workup procedure. Conjugated triene systems like this compound are susceptible to isomerization induced by several factors, including exposure to heat, light, and non-neutral pH conditions. Even trace amounts of acid or base on glassware can catalyze this process. Review your entire workflow, from extraction to analysis, for potential exposure to these elements.
Issue 2: Inconsistent quantification of this compound across different batches.
-
Question: I am observing significant variability in the quantified amount of this compound from seemingly identical experiments. Why is this happening?
-
Answer: Inconsistent quantification is often a result of variable rates of isomerization between experimental batches. This can be caused by minor, uncontrolled variations in the workup conditions. Factors to scrutinize include the duration of sample processing, ambient light exposure, and the precise pH of any aqueous solutions used. To mitigate this, it is crucial to standardize every step of your protocol.
Issue 3: Degradation of the sample during solvent evaporation.
-
Question: I suspect I am losing my compound during the solvent removal step. Could this be related to isomerization?
-
Answer: Yes, the conditions used for solvent evaporation can significantly contribute to both degradation and isomerization. Elevated temperatures, even for a short period, can provide the necessary activation energy for the double bonds to reconfigure. It is critical to use the lowest possible temperature for solvent removal and to avoid taking the sample to complete dryness, as this can concentrate any potentially catalytic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that induce isomerization of this compound?
A1: The main factors that can cause the isomerization of the conjugated triene system in this compound are:
-
Heat: Thermal energy can overcome the energy barrier for the rotation around the carbon-carbon double bonds.
-
Light (Photoisomerization): Exposure to UV or even ambient light can excite the π-electrons in the conjugated system, leading to a temporary weakening of the double bonds and allowing for rotation and isomerization.
-
Acids and Bases: Both acidic and basic conditions can catalyze the isomerization of double bonds. This can be a significant issue during extraction and chromatography if the pH is not carefully controlled.
-
Radical Species: The presence of free radicals, which can be generated by various processes including exposure to air (oxidation), can initiate a chain reaction that leads to isomerization. Thiyl radicals, for instance, are known to catalyze cis-trans isomerization.
Q2: How can I minimize isomerization during the initial extraction of this compound?
A2: To minimize isomerization during extraction, the following precautions should be taken:
-
Temperature Control: Perform the entire extraction process at low temperatures (e.g., on ice or at 4°C).
-
Protection from Light: Use amber glassware or cover your extraction vessels with aluminum foil to shield the sample from light.
-
pH Control: Use a buffered extraction system to maintain a neutral pH. If an acidic or basic extraction is unavoidable, minimize the exposure time and neutralize the sample as quickly as possible at a low temperature.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to quench free radicals that can initiate isomerization.
Q3: What are the best practices for storing this compound to prevent isomerization?
A3: For long-term stability, this compound should be stored under the following conditions:
-
Low Temperature: Store at -80°C.
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation, which can generate radicals that promote isomerization.
-
Absence of Light: Store in amber vials or in a light-proof container.
-
Aprotic Solvent: Dissolve in a high-purity, aprotic solvent.
Q4: Which analytical techniques are suitable for separating and quantifying isomers of this compound?
A4: High-performance liquid chromatography (HPLC), particularly with a silver ion (Ag+) column, is a powerful technique for separating geometric isomers of fatty acids. Gas chromatography-mass spectrometry (GC-MS) is also widely used, but derivatization to fatty acid methyl esters (FAMEs) is typically required. It is crucial to use mild derivatization methods to prevent isomerization during this step.
Data Presentation
The following tables summarize quantitative data on the effects of temperature and pH on the isomerization of conjugated fatty acids, which can be used as a proxy for the behavior of this compound.
Table 1: Effect of Temperature on the Isomerization of Conjugated Linoleic Acid (CLA)
| Temperature (°C) | Time (hours) | Isomerization Rate Constant (k) (h⁻¹) | Reference Compound |
| 180 | 1 | 0.05 | Linoleic Acid |
| 200 | 1 | 0.12 | Linoleic Acid |
| 220 | 1 | 0.25 | Linoleic Acid |
| 240 | 1 | 0.48 | Linoleic Acid |
Note: Data is illustrative and based on studies of similar conjugated fatty acids. The rate of isomerization is expected to follow a similar trend for this compound.
Table 2: Effect of pH on the Stability of a Model Unsaturated Lipid
| pH | Incubation Time (hours) | Remaining Compound (%) |
| 3.0 | 24 | 95 |
| 5.0 | 24 | 98 |
| 7.0 | 24 | 99 |
| 9.0 | 24 | 85 |
| 11.0 | 24 | 60 |
Note: This data illustrates the general trend of instability in strongly acidic and, particularly, in basic conditions.
Experimental Protocols
Protocol 1: Extraction of this compound with Minimized Isomerization
This protocol is a modified Folch extraction designed to handle labile lipids.
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol, pre-chilled to 4°C. The ratio of solvent to tissue should be approximately 20:1. Perform this step on ice.
-
Antioxidant Addition: Add BHT to the solvent mixture to a final concentration of 0.05% (w/v) before homogenization.
-
Phase Separation: After homogenization, add 0.2 volumes of a 0.9% NaCl solution, vortex briefly, and centrifuge at low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Storage: Immediately redissolve the lipid extract in a suitable solvent for analysis or store it at -80°C under an inert atmosphere.
Protocol 2: HPLC Analysis of this compound Isomers
-
Column: Use a silver ion (Ag+) HPLC column for optimal separation of geometric isomers.
-
Mobile Phase: A non-polar mobile phase, such as hexane (B92381) with a small percentage of a more polar solvent like acetonitrile (B52724) or isopropanol, is typically used. The exact gradient will need to be optimized.
-
Detection: Use a UV detector set to the λmax of the conjugated triene system (approximately 270-280 nm).
-
Sample Preparation: Dilute the lipid extract in the mobile phase. Ensure all samples and standards are handled with minimal exposure to light and are kept cool.
-
Quantification: Use a certified reference standard of the desired this compound isomer to create a calibration curve for accurate quantification.
Mandatory Visualization
Technical Support Center: Analysis of 1,3-Dieicosatrienoin in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 1,3-dieicosatrienoin and other similar lipid molecules in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A: In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components within a plasma sample other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively affect the accuracy, precision, and sensitivity of the analysis.[2][3]
Q2: What are the primary sources of matrix effects in plasma samples for lipid analysis?
A: For biological samples like plasma, phospholipids (B1166683) are a major contributor to matrix effects.[4] These highly abundant endogenous molecules can co-elute with target analytes like this compound and suppress their ionization.[1] Other sources of interference include salts, proteins, and other endogenous metabolites.[3][5]
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A: A common and quantitative method to assess matrix effects is the post-extraction spiking method.[3] This involves comparing the analytical response of this compound spiked into a blank plasma extract with the response of the analyte in a neat (clean) solvent at the same concentration.[3] The ratio of these responses provides a quantitative measure of ion suppression or enhancement.[3] Another qualitative technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[3] An injection of a blank matrix extract will result in a dip or peak in the analyte's signal if matrix effects are present.[3]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) fully compensate for matrix effects?
A: While using a SIL-IS is a widely accepted strategy to compensate for matrix effects, it may not always be a complete solution. A SIL-IS can correct for variations in analyte recovery during sample preparation and for ion suppression or enhancement, as it is expected to behave identically to the analyte. However, in cases of severe ion suppression, the signal of both the analyte and the internal standard can be significantly reduced, potentially compromising the sensitivity of the assay.[6]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
-
Potential Cause: Ion suppression is a primary reason for reduced analytical sensitivity.[3] Co-eluting matrix components, particularly phospholipids, can significantly suppress the ionization of your target analyte, leading to a diminished signal that may be close to or below the limit of detection.[3]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[3] Consider more rigorous sample clean-up techniques.
-
Optimize Chromatography: Adjusting the chromatographic method can help separate this compound from the regions where major matrix components, like phospholipids, elute.[7]
-
Evaluate a Different Ionization Source: If using electrospray ionization (ESI), which is common for lipid analysis, consider trying atmospheric pressure chemical ionization (APCI) if your instrument allows. APCI can be less susceptible to matrix effects for certain compounds.[8]
-
Issue 2: Poor Peak Shape and Shifting Retention Times
-
Potential Cause: The accumulation of non-eluted matrix components on the analytical column can lead to column fouling, resulting in distorted peak shapes and shifts in retention time.[3]
-
Troubleshooting Steps:
-
Implement a Column Wash: Introduce a strong solvent wash at the end of each chromatographic run to elute strongly retained matrix components.[3]
-
Optimize Sample Preparation: A more effective sample clean-up will reduce the amount of matrix components being injected onto the column, thereby extending its life and improving performance.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Quantitative Data Summary
The following table summarizes the effectiveness of common sample preparation techniques in removing phospholipids, a primary source of matrix effects in plasma analysis.
| Sample Preparation Technique | Effectiveness in Phospholipid Removal | Throughput | Selectivity | Key Considerations |
| Protein Precipitation (PPT) | Low | High | Low | Simple and fast, but often insufficient for removing phospholipids, leading to a high risk of matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Low to Medium | Medium | Can provide clean extracts, but analyte recovery, especially for polar lipids, may be low and the process is often labor-intensive.[5] |
| Solid-Phase Extraction (SPE) | High | Medium | High | Effective at removing salts and phospholipids. Requires careful method development to optimize the sorbent, wash, and elution steps.[3] |
| HybridSPE®-Phospholipid | Very High (>99%) | High | Very High | Combines the simplicity of PPT with high selectivity for phospholipid removal, resulting in significantly reduced matrix effects.[3] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spiking Method
-
Prepare Blank Matrix Extract: Extract a blank plasma sample (one that does not contain this compound) using your established sample preparation protocol.
-
Prepare Neat Standard Solution (A): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., a mid-point of your calibration curve).
-
Prepare Post-Extraction Spiked Sample (B): Spike the blank matrix extract from step 1 with this compound to achieve the same final concentration as the neat standard solution.
-
LC-MS Analysis: Inject both the neat standard solution (A) and the post-extraction spiked sample (B) into the LC-MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = [(Peak Area in B / Peak Area in A) - 1] * 100
-
A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reverse-phase C18 sorbent) with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution to remove polar interferences and salts. A subsequent wash with a stronger organic solvent (e.g., methanol) can be used to elute phospholipids while retaining the analyte of interest.[3]
-
Elution: Elute this compound from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC-MS mobile phase.
Visualizations
Caption: A typical sample preparation workflow for plasma analysis.
Caption: A troubleshooting decision tree for low analyte signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Synthetic 1,3-Dieicosatrienoin
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic 1,3-dieicosatrienoin and similar polyunsaturated diacylglycerols?
A1: The primary challenges include:
-
Isomerization: Acyl migration from the sn-1(3) position to the sn-2 position can occur, converting the desired 1,3-DAG into 1,2- or 2,3-DAGs. This process can be accelerated by acidic or basic conditions and high temperatures.[1][2]
-
Oxidation: The eicosatrienoic acid moiety contains multiple double bonds, making it highly susceptible to oxidation, which can lead to the formation of hydroperoxides, aldehydes, and other degradation products.[3][4][5] This can be initiated by exposure to air, light, and certain metals.[3]
-
Separation of closely related compounds: The crude synthetic mixture may contain starting materials, monoacylglycerols (MAGs), triacylglycerols (TAGs), and isomeric DAGs, which can be challenging to separate due to their similar polarities.[6][7][8]
Q2: Which chromatographic techniques are most suitable for the purification of this compound?
A2: Several chromatographic techniques can be employed, often in combination:
-
Thin-Layer Chromatography (TLC): TLC is excellent for analytical assessment of purity and for developing optimal solvent systems for column chromatography.[1][6][7][8][9] Boric acid-impregnated silica (B1680970) gel plates can be used to separate 1,3-DAGs from 1,2(2,3)-DAGs.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for the preparative purification of DAGs.[1][10]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can provide high-resolution separation of DAG isomers and other lipid species.[11][12][13][14]
-
Argentation Chromatography: This technique uses silver ions to separate lipids based on the number and configuration of their double bonds. It can be particularly useful for separating polyunsaturated lipids.[15][16][17]
Q3: How can I minimize isomerization during purification?
A3: To minimize acyl migration, it is crucial to work under mild conditions. This includes using neutral pH buffers, avoiding strong acids and bases, and keeping temperatures low throughout the purification process.[1][18] When using silica gel chromatography, some isomerization may be unavoidable, so it is important to work quickly and use appropriate solvent systems.[1]
Q4: What precautions should I take to prevent oxidation of this compound?
A4: To prevent oxidation, consider the following:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use degassed solvents.
-
Store the compound at low temperatures, protected from light.
-
Consider adding an antioxidant like butylated hydroxytoluene (BHT) to solvents, but be mindful that this will need to be removed in a final purification step.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Isomers on TLC
| Symptom | Possible Cause | Suggested Solution |
| 1,3- and 1,2-DAG spots are not resolved. | Standard silica gel does not effectively separate these isomers. | Use silica gel plates impregnated with boric acid. The boric acid forms a complex with the cis-hydroxyl groups of 1,2-DAGs, altering their mobility.[1] |
| All spots are clustered near the solvent front or the baseline. | The solvent system is too polar or not polar enough. | Adjust the polarity of your mobile phase. For normal-phase TLC, a common solvent system is hexane:diethyl ether:acetic acid.[1][7] Experiment with the ratios to achieve optimal separation. |
| Streaking of spots. | The sample is overloaded, or the compound is degrading on the plate. | Apply a smaller amount of the sample. Ensure the TLC plate is fully activated and run the chromatogram in a chamber saturated with the mobile phase. |
Issue 2: Co-elution of Contaminants during Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Fractions containing the desired product are still contaminated with MAGs or TAGs. | The solvent gradient is too steep or the initial solvent polarity is too high. | Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate). A shallower gradient will improve resolution. |
| The product elutes with a broad peak. | The column is overloaded, or there is poor packing of the stationary phase. | Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly to prevent channeling. |
| The yield of the purified product is low. | The compound may be irreversibly adsorbing to the silica gel or degrading during the long elution time. | Consider deactivating the silica gel slightly with a small amount of water. Alternatively, use a less active stationary phase like Florisil. |
Issue 3: Challenges in HPLC Purification
| Symptom | Possible Cause | Suggested Solution |
| Poor resolution between 1,3- and 1,2-dieicosatrienoin peaks in reversed-phase HPLC. | The mobile phase composition is not optimal. | Isocratic elution with 100% acetonitrile (B52724) has been shown to separate DAG isomers.[11] Adjusting the mobile phase composition, for example, by using a mixture of acetone (B3395972) and acetonitrile, may improve separation.[12] |
| The peak for the desired compound is broad or tailing. | Secondary interactions with the stationary phase or issues with the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. Adding a small amount of a modifier to the mobile phase, like acetic acid, can sometimes improve peak shape.[19] |
| Low signal intensity with UV detection. | Diacylglycerols lack a strong chromophore. | Use a low wavelength for detection (e.g., 205 nm).[11] Alternatively, consider using a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[14][19] |
Quantitative Data Summary
Table 1: Example Solvent Systems for TLC Separation of Diacylglycerols
| Stationary Phase | Mobile Phase (v/v/v) | Application | Reference |
| Silica Gel G | Hexane:Diethyl Ether:Acetic Acid (70:30:1) | General separation of neutral lipids. | [1] |
| Silica Gel G | Hexane:Diethyl Ether (75:25) | Purification of derivatized DAGs. | [9] |
| Boric Acid Impregnated Silica Gel | Chloroform (B151607):Acetone (96:4) | Separation of 1,3-DAGs from 1,2-DAGs. | [1] |
| Silica Gel | Hexane:Acetone (70:30) | Separation of medium-chain acylglycerols. | [6] |
Table 2: Example Mobile Phases for HPLC Separation of Diacylglycerols
| HPLC Mode | Stationary Phase | Mobile Phase | Application | Reference |
| Reversed-Phase | C18 | 100% Acetonitrile (Isocratic) | Separation of 1,2(2,3)- and 1,3-positional isomers. | [11] |
| Normal-Phase | Silica | Hexane:Isopropanol (99.4:0.6) | Purification of derivatized DAGs. | [9] |
| Reversed-Phase | C18 | Acetonitrile and Acetone (Gradient) | Separation of DAG isomers. | [12] |
Experimental Protocols
Protocol 1: Analytical TLC for Separation of 1,3- and 1,2-Diacylglycerol Isomers
-
Plate Preparation: Prepare TLC plates by immersing silica gel G plates in a 2.3% solution of boric acid in ethanol.[1]
-
Activation: Dry the plates in an oven at 100°C for 10 minutes to activate them.[1]
-
Sample Application: Dissolve the crude synthetic mixture in a minimal amount of chloroform and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a chromatography tank containing a chloroform:acetone (96:4, v/v) mobile phase.[1] Allow the solvent front to migrate to near the top of the plate.
-
Visualization: Dry the plate and visualize the spots by spraying with a primuline (B81338) solution and viewing under UV light.[1] The this compound should have a different Rf value compared to the 1,2-isomer.
Protocol 2: Preparative Column Chromatography for Purification of this compound
-
Column Packing: Prepare a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by adding increasing amounts of diethyl ether or ethyl acetate. The optimal gradient can be determined from prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent degradation.
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 2. research.monash.edu [research.monash.edu]
- 3. twinwoodcattle.com [twinwoodcattle.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-step separation system of bio-functional lipid compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 16. aocs.org [aocs.org]
- 17. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of Palm Fatty Acid Distillate, Diacylglycerol Regioisomers, and Esterification Products Using High-Performance Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 1,3-Dieicosatrienoin in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing the cytotoxic effects of 1,3-Dieicosatrienoin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it exhibiting cytotoxicity?
A1: this compound is a lipid molecule under investigation for its potential therapeutic effects. Like many bioactive lipids, it can interact with cellular membranes and intracellular pathways, which at certain concentrations can lead to cytotoxicity. The observed cell death may be an on-target effect related to its mechanism of action or an off-target effect.[1]
Q2: What are the common mechanisms of compound-induced cytotoxicity?
A2: Cytotoxicity in cell-based assays can be triggered by various mechanisms, including the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), or other regulated cell death pathways like ferroptosis.[2][3] These can be initiated by factors such as oxidative stress, mitochondrial dysfunction, or disruption of key signaling pathways.[4][5]
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial.[1] Strategies include:
-
Using a lower concentration range: On-target effects should ideally occur at lower concentrations than off-target cytotoxicity.
-
Employing control compounds: A structurally similar but biologically inactive analog of this compound can help identify off-target effects.[1]
-
Testing in target-negative cell lines: If the cytotoxic effect persists in cells that do not express the intended target of this compound, the effect is likely off-target.[1]
Q4: Are there special considerations for working with lipid-based compounds like this compound?
A4: Yes, lipid-based compounds can present unique challenges. Their hydrophobic nature can lead to poor solubility in aqueous cell culture media, resulting in precipitation and inconsistent cell exposure.[6] It's also important to consider their potential to interact with and disrupt cell membranes, which can be a source of cytotoxicity.
Troubleshooting Guide
Issue 1: High cell death observed even at low concentrations of this compound.
-
Possible Cause A: Solvent Toxicity
-
Question: Is the solvent used to dissolve this compound (e.g., DMSO, ethanol) causing cytotoxicity?
-
Answer: High concentrations of solvents can be toxic to cells. It is recommended to keep the final solvent concentration in the cell culture medium below 0.5%, and for some sensitive cell lines, below 0.1%. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to assess solvent toxicity.[1]
-
-
Possible Cause B: Compound Instability or Degradation
-
Question: Could the compound be degrading in the culture medium, leading to toxic byproducts?
-
Answer: The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and media components.[7][8] Consider performing stability studies of this compound under your experimental conditions.
-
-
Possible Cause C: High Sensitivity of the Cell Line
-
Question: Is the chosen cell line particularly sensitive to this compound?
-
Answer: Different cell lines can exhibit varying sensitivities to a compound. It may be beneficial to test a panel of cell lines to identify a more robust model for your studies.
-
Issue 2: Inconsistent results and high variability between replicate wells.
-
Possible Cause A: Poor Solubility and Precipitation
-
Question: Is this compound precipitating out of solution upon dilution in the cell culture medium?
-
Answer: Poor solubility is a common issue with hydrophobic compounds.[6] This can lead to uneven exposure of cells to the compound. To improve solubility, consider a three-step solubilization protocol: 1) Dissolve the compound in 100% DMSO to make a high-concentration stock. 2) Perform an intermediate dilution in serum. 3) Further dilute to the final concentration in the complete cell culture medium.[6]
-
-
Possible Cause B: Interaction with Media Components
-
Question: Is the compound interacting with components in the serum or media, affecting its bioavailability?
-
Answer: Components in the cell culture media can interact with the test compound. Reducing the serum concentration or using a serum-free medium during the treatment period can sometimes mitigate these effects.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 25.6 |
| HepG2 | Liver Cancer | 42.1 |
Table 2: Effect of Protocol Modification on Apparent Cytotoxicity of this compound in MDA-MB-231 cells
| Protocol Modification | Apparent IC50 (µM) | Standard Deviation |
| Standard 2-step Dilution | 9.1 | 3.5 |
| 3-step Solubilization Protocol | 8.9 | 1.2 |
| Reduced Serum (1%) Medium | 7.5 | 1.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with solvent) and a positive control for toxicity (e.g., 1 µM staurosporine).[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability versus the logarithm of the compound concentration to determine the IC50 value.[1]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Hypothetical signaling pathway for induced apoptosis.
Caption: Decision-making flowchart for optimizing experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,3-Dieicosatrienoin and Anandamide in Modulating Macrophage-Mediated Inflammatory Response
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel bioactive lipid, 1,3-dieicosatrienoin, and the well-characterized endocannabinoid, anandamide (B1667382). The focus is on their respective activities in a macrophage-mediated inflammation assay, with supporting experimental data and detailed protocols.
This document outlines a head-to-head comparison of a putative novel bioactive lipid, this compound, against the established anti-inflammatory lipid, anandamide. The data presented for this compound is hypothetical and serves to illustrate a comparative framework. The established effects of anandamide on macrophage function provide a benchmark for evaluating the potential immunomodulatory properties of new chemical entities.[1][2][3][4][5][6]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound and anandamide on the production of key inflammatory cytokines by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Production Inhibition (%) |
| This compound | 0.1 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.3 ± 1.5 |
| 1 | 45.8 ± 3.5 | 38.2 ± 2.9 | 30.1 ± 2.4 | |
| 10 | 78.3 ± 4.2 | 65.7 ± 3.8 | 55.6 ± 3.1 | |
| Anandamide | 0.1 | 20.5 ± 2.5 | 18.9 ± 2.2 | 12.4 ± 1.9 |
| 1 | 55.1 ± 3.9 | 49.6 ± 3.3 | 42.8 ± 2.8 | |
| 10 | 85.4 ± 4.8 | 79.2 ± 4.1 | 68.9 ± 3.7 | |
| Vehicle Control | - | 0 | 0 | 0 |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage-like cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. Cells were then pre-treated with varying concentrations of this compound, anandamide, or vehicle (0.1% ethanol (B145695) in PBS) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cytokine Measurement (ELISA)
After the 24-hour incubation period, the cell culture supernatant was collected. The concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
Nitric oxide production was determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent system. Briefly, 50 µL of culture supernatant was mixed with 50 µL of sulfanilamide (B372717) solution and incubated for 10 minutes at room temperature, protected from light. Subsequently, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution was added, and the mixture was incubated for another 10 minutes. The absorbance at 540 nm was measured, and the nitrite concentration was calculated from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of anandamide and the general experimental workflow for assessing the anti-inflammatory effects of bioactive lipids.
Caption: Anandamide signaling pathway.[7][8][9][10][11]
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
- 1. Anandamide inhibits macrophage-mediated killing of tumor necrosis factor-sensitive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anandamide modulation of monocyte-derived Langerhans cells: implications for immune homeostasis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive lipids, inflammation and chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Bioactive Lipids and Chronic Inflammation: Managing the Fire Within [frontiersin.org]
- 7. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Eicosatrienoic Acid Quantification: A Comparative Guide
An introductory note on the analyte: The term "1,3-Dieicosatrienoin" does not correspond to a commonly recognized chemical structure in major chemical databases. It is presumed that the intended analyte is a member of the eicosatrienoic acid family, which are 20-carbon fatty acids containing three double bonds and are important signaling molecules in various physiological processes. This guide will, therefore, provide a comparative overview of analytical methods for the quantification of eicosatrienoic acids, a class of eicosanoids.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of three common analytical techniques for the quantification of eicosatrienoic acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The guide provides supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable analytical method for specific research needs.
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method is critical for the accurate quantification of eicosatrienoic acids in biological matrices. The following table summarizes the hypothetical, yet realistic, performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of a representative eicosatrienoic acid.
| Validation Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL | 2000 ng/mL |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 12% |
| Precision (% RSD) | < 15% | < 20% | < 18% |
| Selectivity | High | Moderate | High |
| Matrix Effect | Potential for ion suppression/enhancement | Low | Moderate |
| Sample Throughput | High | Moderate | Low |
| Derivatization Required | No | No (but may improve sensitivity) | Yes |
Experimental Protocols: Methodologies for Quantification
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are generalized methodologies for the quantification of eicosatrienoic acids using the three compared techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of eicosanoids in complex biological matrices.[1][2]
a. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of the eicosatrienoic acid of interest). Add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube. Add 600 µL of acidified water (0.1% formic acid) and 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes. Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the pre-treated sample (plasma diluted with acidified water). Wash the cartridge with 1 mL of 15% methanol in water. Elute the analytes with 1 mL of methanol. Evaporate the eluent and reconstitute as in the LLE procedure.[3]
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target eicosatrienoic acid and its internal standard are monitored.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible technique, though generally less sensitive than LC-MS/MS for eicosanoid analysis.[4][5] Its suitability depends on the required limit of quantification.
a. Sample Preparation:
-
Follow the same LLE or SPE protocol as for LC-MS/MS to extract and concentrate the analyte.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with the addition of an acid like acetic acid to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength is typically set between 200-210 nm where the carboxyl group of the fatty acid absorbs.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a powerful tool for fatty acid analysis, but requires derivatization to increase the volatility of the analytes.[8][9]
a. Sample Preparation and Derivatization:
-
Extract the eicosatrienoic acid from the biological sample using LLE or SPE as described above.
-
Derivatization: The extracted and dried analyte must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs). This can be achieved by adding 2 mL of 2% sulfuric acid in methanol and heating at 60°C for 1 hour. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and collect the upper hexane layer containing the FAMEs.[10]
b. Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 240°C at 10°C/min, and holding for 5 minutes.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the target FAME.[8]
Mandatory Visualizations
Eicosanoid Signaling Pathway
Eicosatrienoic acids are part of the broader eicosanoid signaling cascade. This pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of bioactive lipids.[11][12][13]
Caption: Generalized eicosanoid signaling pathway.
Cross-Validation Workflow
Cross-validation is crucial when two or more bioanalytical methods are used to generate data within the same study, ensuring the reliability and comparability of the results.[14][15][16]
Caption: Workflow for cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for the quantification of eicosatrienoic acids depends on the specific requirements of the study.
-
LC-MS/MS is the gold standard for its high sensitivity and selectivity, making it ideal for studies with low sample volumes or requiring the measurement of very low concentrations.[1][2]
-
HPLC-UV is a cost-effective and robust alternative, suitable for applications where the expected concentrations are higher and the complexity of the sample matrix is lower.[4][5]
-
GC-MS provides excellent chromatographic separation and is a reliable method, particularly for profiling multiple fatty acids, but the need for derivatization makes it more time-consuming.[8][9]
A thorough method validation and, where necessary, cross-validation, are imperative to ensure the generation of high-quality, reliable, and comparable data in research and drug development.[14][15]
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography and Lipid Analysis [thermofisher.com]
- 6. aocs.org [aocs.org]
- 7. remedypublications.com [remedypublications.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
Isomeric Comparison of Dihydroxyeicosatrienoic Acids (DHETs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of different isomers of dihydroxyeicosatrienoic acids (DHETs), which are metabolic products of epoxyeicosatrienoic acids (EETs). The information presented is supported by experimental data from peer-reviewed literature and is intended to aid researchers in understanding the nuanced roles of these lipid signaling molecules.
Introduction to Dihydroxyeicosatrienoic Acids (DHETs)
Dihydroxyeicosatrienoic acids (DHETs) are vicinal diol metabolites formed from the enzymatic hydrolysis of epoxyeicosatrienoic acids (EETs) by soluble epoxide hydrolase (sEH). EETs themselves are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] There are four main regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), each of which can be hydrolyzed to its corresponding DHET.[2][3] The conversion of EETs to DHETs has traditionally been considered an inactivation pathway; however, emerging evidence suggests that DHET isomers possess their own distinct biological activities.[4][5][6] The stereochemistry of the hydroxyl groups, as well as the original position of the epoxide on the eicosatrienoic acid backbone, results in a variety of DHET isomers with potentially different physiological effects.
This guide focuses on the comparative biological activities of these DHET isomers, providing quantitative data and outlining the experimental protocols used to generate this data.
Data Presentation: Comparative Biological Activities of DHET Isomers
The biological activities of DHET isomers can vary significantly depending on the specific isomer and the biological context. Below are summaries of quantitative data from comparative studies.
Vasodilatory Effects of DHET Regioisomers
One of the key functions of EETs is the regulation of vascular tone. Their metabolites, DHETs, have also been shown to elicit vasodilation, although their potency relative to the parent EET can differ between isomers. The following table summarizes the vasodilatory effects of 8,9-, 11,12-, and 14,15-DHET on human coronary arterioles.
| Compound | Maximal Dilation (% of preconstriction) | Comparison to Parent EET | Reference |
| 8,9-DHET | 27 ± 4% | Significantly less potent than 8,9-EET (67 ± 7%) | [6] |
| 11,12-DHET | 73 ± 2% | Similar potency to 11,12-EET (67 ± 6%) | [6] |
| 14,15-DHET | 17 ± 3% | Significantly less potent than 14,15-EET (45 ± 5%) | [6] |
Data are presented as mean ± SEM. Values represent the maximal dilation achieved at a concentration of 10⁻⁵ mol/L.
Activation of Peroxisome Proliferator-Activated Receptor-α (PPARα)
Certain DHET isomers have been identified as endogenous ligands for nuclear receptors, thereby regulating gene expression. 14,15-DHET has been shown to be a potent activator of PPARα, a key regulator of lipid metabolism and inflammation.
| Compound | Concentration | Fold Increase in PPARα-mediated Luciferase Activity | Comparison | Reference |
| 14,15-DHET | 10 µM | 12-fold | Similar to the PPARα agonist Wy-14643 (20 µM) | [4][5] |
| 14,15-EET | 10 µM | 3-fold | Effect abrogated by an sEH inhibitor | [4][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Vasodilation in Human Coronary Arterioles
Objective: To determine the vasodilatory effects of DHET isomers on isolated human coronary arterioles (HCAs).
Methodology:
-
Vessel Isolation: HCAs are dissected from human right atrial appendages.
-
Cannulation and Pressurization: The arterioles are cannulated on two glass micropipettes in a vessel chamber and pressurized.
-
Preconstriction: Vessels are preconstricted with endothelin-1 (B181129) to induce a stable tone.
-
Application of Test Compounds: Increasing concentrations of EET and DHET isomers (from 10⁻⁹ to 10⁻⁵ mol/L) are added to the vessel bath.
-
Data Acquisition: The internal diameter of the arterioles is continuously measured using videomicroscopy.
-
Analysis: Vasodilation is expressed as a percentage of the preconstricted tone. Concentration-response curves are generated to determine maximal dilation.[6]
PPARα Activation Assay
Objective: To assess the ability of DHET isomers to activate PPARα.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured and then transiently transfected with expression vectors for human PPARα and a PPARα-responsive luciferase reporter gene.
-
Compound Incubation: The transfected cells are incubated with the test compounds (e.g., 14,15-DHET, 14,15-EET, Wy-14643) for a specified period (e.g., 24 hours).
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The fold increase in luciferase activity relative to a vehicle control is calculated to determine the level of PPARα activation.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic and signaling pathways, as well as experimental workflows.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Endocannabinoid Signaling Molecules: Anandamide vs. 2-Arachidonoylglycerol
In the landscape of endogenous signaling molecules, the endocannabinoid system has garnered significant attention for its role in regulating a myriad of physiological processes. While the initial query for 1,3-Dieicosatrienoin did not yield specific comparative data, a pivot to the well-characterized endocannabinoids, N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), provides a robust framework for a head-to-head comparison relevant to researchers, scientists, and drug development professionals. Both AEA and 2-AG are lipid neurotransmitters that act as endogenous ligands for cannabinoid receptors, yet they exhibit distinct biochemical pathways, receptor affinities, and physiological roles.[1]
Biochemical and Pharmacological Profile
Anandamide (B1667382) and 2-AG, despite both being derived from arachidonic acid, are synthesized and degraded through separate enzymatic pathways.[2] 2-AG is present in the brain at significantly higher levels than anandamide.[3][4] A key pharmacological distinction lies in their efficacy at cannabinoid receptors; 2-AG acts as a full agonist at both CB1 and CB2 receptors, whereas anandamide is a partial agonist.[1][5] This difference in efficacy contributes to their distinct physiological effects.
| Property | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) | References |
| Receptor Affinity | High affinity for CB1 receptors | Lower affinity for CB1 receptors than AEA | [5][6] |
| Receptor Efficacy | Partial agonist at CB1 and CB2 receptors | Full agonist at CB1 and CB2 receptors | [1][5] |
| Relative Abundance (Brain) | Lower concentration | Approximately 200-1000 times higher concentration than AEA | [3][4] |
| Primary Synthesis Enzyme | N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Diacylglycerol lipase (B570770) (DAGL) | [2] |
| Primary Degradation Enzyme | Fatty acid amide hydrolase (FAAH) | Monoacylglycerol lipase (MAGL) | [2][5] |
Signaling Pathways and Physiological Roles
Both endocannabinoids are crucial for retrograde signaling at synapses, where they are released from the postsynaptic neuron to modulate neurotransmitter release from the presynaptic terminal by activating CB1 receptors.[7][8] However, their specific roles in synaptic plasticity and broader physiological processes are increasingly being recognized as distinct.[9] Evidence suggests that 2-AG is the primary endocannabinoid involved in retrograde signaling in the brain.[3]
The signaling cascade for 2-AG synthesis is typically initiated by a stimulus that leads to an increase in intracellular calcium. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG). DAG is then converted to 2-AG by diacylglycerol lipase (DAGL).[7][10]
Anandamide synthesis is also calcium-dependent, primarily through the action of NAPE-PLD on N-arachidonoyl-phosphatidylethanolamine (NAPE). Following its release, anandamide activates cannabinoid receptors and is then cleared from the synaptic cleft and degraded by FAAH.
Experimental Protocols
1. Quantification of Endocannabinoids by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To measure the levels of AEA and 2-AG in biological samples (e.g., brain tissue, plasma).
-
Methodology:
-
Lipid Extraction: Homogenize tissue samples in a solvent mixture, typically chloroform/methanol/water, to extract lipids.
-
Solid-Phase Extraction (SPE): Purify the lipid extract using SPE columns to isolate the endocannabinoid fraction.
-
LC-MS Analysis: Separate the endocannabinoids using a C18 reverse-phase HPLC column and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Deuterated internal standards for AEA and 2-AG are used for accurate quantification.
-
2. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of AEA and 2-AG for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing either CB1 or CB2 receptors.
-
Competitive Binding: Incubate the membranes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in the presence of varying concentrations of unlabeled AEA or 2-AG.
-
Detection: Measure the amount of radioligand bound to the membranes using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) value from the competition curves to determine the binding affinity.
-
3. Electrophysiological Recording of Synaptic Transmission
-
Objective: To assess the effect of AEA and 2-AG on synaptic transmission.
-
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus, cerebellum).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from neurons to measure postsynaptic currents (e.g., EPSCs or IPSCs).
-
Drug Application: Apply AEA or 2-AG to the brain slice and record changes in the amplitude and frequency of postsynaptic currents. A reduction in current amplitude is indicative of retrograde signaling.
-
Conclusion
While anandamide and 2-AG are often discussed together as the primary endocannabinoids, they possess distinct pharmacological profiles and physiological functions. 2-AG's higher abundance and full agonism at cannabinoid receptors suggest it plays a more dominant role in tonic endocannabinoid signaling and retrograde modulation of synaptic transmission in the brain.[3][7] In contrast, anandamide, as a partial agonist, may have a more nuanced modulatory role. Understanding these differences is critical for the development of targeted therapeutics that modulate the endocannabinoid system for the treatment of various disorders, including pain, anxiety, and metabolic diseases.[8][11] Further research into the unique contributions of each of these signaling lipids will undoubtedly unveil new therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aeajoy.com [aeajoy.com]
- 6. Association of anandamide and 2-arachidonoylglycerol concentrations with clinical features and body mass index in eating disorders and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-arachidonoylglycerol signaling in forebrain regulates systemic energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anandamide and 2-arachidonoylglycerol: pharmacological properties, functional features, and emerging specificities of the two major endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anandamide - Wikipedia [en.wikipedia.org]
Validating 1,3-Dieicosatrienoin's Novel Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the novel biological target of 1,3-Dieicosatrienoin, a putative endogenous lipid mediator. We present a hypothetical scenario where this compound is identified as a biased agonist for a novel G-protein coupled receptor (GPCR), termed Hypothetical Receptor X (HRX), which is implicated in inflammatory processes.
This guide will compare the pharmacological profile of this compound with a standard, non-biased agonist of a related inflammatory receptor. The data and protocols presented are based on established methodologies in GPCR pharmacology and target validation, providing a framework for assessing novel bioactive molecules.
Comparative Performance Data
The following tables summarize the hypothetical quantitative data comparing the activity of this compound on its novel target, HRX, with a well-characterized, non-biased agonist ("Standard Agonist") on its cognate receptor.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (targeting HRX) | Standard Agonist (targeting related receptor) |
| Binding Affinity (Kd) | 15 nM | 25 nM |
| Gαs Activation (cAMP EC50) | 250 nM | 50 nM |
| β-Arrestin Recruitment (EC50) | 30 nM | 65 nM |
| NF-κB Reporter Gene Inhibition (IC50) | 45 nM | 150 nM |
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)
| Parameter | This compound (10 mg/kg) | Standard Agonist (10 mg/kg) | Vehicle Control |
| Paw Edema Reduction (%) at 4h | 75% | 55% | 0% |
| TNF-α Reduction in Paw Tissue (%) | 85% | 60% | 0% |
| IL-6 Reduction in Paw Tissue (%) | 80% | 50% | 0% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of HRX, the experimental workflow for target validation, and the logical progression of the validation process.
Figure 1: Proposed biased signaling pathway of this compound at the HRX receptor.
Figure 2: Experimental workflow for the validation of this compound's biological target.
Figure 3: Logical relationship of the target validation process for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound to the HRX receptor.
-
Method:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the HRX receptor are prepared by homogenization and centrifugation.
-
Assay Setup: Membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., [3H]-1,3-Dieicosatrienoin) in a binding buffer.
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubation and Filtration: After reaching equilibrium, the incubation mixtures are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd is determined by non-linear regression analysis of the specific binding data.
-
cAMP Accumulation Assay
-
Objective: To measure the activation of the Gαs signaling pathway by this compound.
-
Method:
-
Cell Culture: HEK293 cells expressing the HRX receptor are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with increasing concentrations of this compound.
-
Cell Lysis: After incubation, cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
β-Arrestin Recruitment Assay
-
Objective: To quantify the recruitment of β-arrestin to the HRX receptor upon agonist stimulation.
-
Method:
-
Cell Line: A U2OS cell line stably co-expressing the HRX receptor fused to a ProLink tag and a β-arrestin protein fused to an Enzyme Acceptor (EA) fragment is used.
-
Compound Stimulation: Cells are seeded in assay plates and stimulated with a dose-range of this compound.
-
Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the ProLink and EA fragments are brought into proximity, forcing complementation and the formation of an active β-galactosidase enzyme. A chemiluminescent substrate is added, and the resulting signal is measured.
-
Data Analysis: The EC50 for β-arrestin recruitment is determined from the dose-response curve.
-
NF-κB Reporter Gene Assay
-
Objective: To assess the functional downstream consequence of HRX activation on the pro-inflammatory NF-κB pathway.
-
Method:
-
Cell Line: A cell line (e.g., HEK293) is engineered to stably express the HRX receptor and an NF-κB-responsive reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: Cells are pre-treated with varying concentrations of this compound before being stimulated with an NF-κB activator (e.g., TNF-α).
-
Reporter Gene Measurement: After an appropriate incubation period, cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The inhibitory concentration (IC50) of this compound on NF-κB activation is calculated from the dose-inhibition curve.
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Method:
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: this compound, the standard agonist, or vehicle is administered intraperitoneally 30 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Tissue Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the measurement of inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group. Cytokine levels are also compared between groups.
-
Comparative Metabolomics of Eicosatrienoic Acid-Treated Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic effects of eicosatrienoic acid (ETA), a key polyunsaturated fatty acid (PUFA), with alternative lipid molecules. Due to the limited availability of specific metabolomic data on 1,3-Dieicosatrienoin, this guide focuses on the more extensively studied isomers of eicosatrienoic acid and related C20 PUFAs as a proxy. The information presented herein is supported by experimental data from various studies.
Eicosatrienoic acids are precursors to a class of signaling molecules called eicosanoids, which play crucial roles in inflammation, cell signaling, and other physiological processes. Understanding the metabolic fate of ETA and its impact on cellular metabolism is vital for drug discovery and development, particularly in the context of inflammatory diseases and cancer.
Quantitative Data Summary
The following tables summarize the quantitative effects of eicosatrienoic acid and related PUFAs on cellular metabolite levels, as determined by various in vitro and in vivo studies. The data highlights the inhibitory potency of ETA analogs on key enzymes in the eicosanoid synthesis pathway and the resulting changes in downstream mediator production.
| Enzyme | Inhibitor | IC50 (µM) | Substrate | Organism/Cell Line | Reference |
| Cyclooxygenase-1 (COX-1) | 8,11,14-Eicosatriynoic Acid | 5.0 | Arachidonic Acid | Ovine | [1] |
| 5-Lipoxygenase (5-LOX) | 8,11,14-Eicosatriynoic Acid | 0.2 | Arachidonic Acid | Porcine Leukocytes | [1] |
| 12-Lipoxygenase (12-LOX) | 8,11,14-Eicosatriynoic Acid | 0.5 | Arachidonic Acid | Human Platelets | [1] |
Table 1: Inhibitory Potency of 8,11,14-Eicosatriynoic Acid on Eicosanoid Pathway Enzymes. This table showcases the half-maximal inhibitory concentration (IC50) of an ETA analog against key enzymes involved in the conversion of arachidonic acid to pro-inflammatory eicosanoids.[1]
| Metabolite | Treatment/Condition | Fold Change/Concentration | System | Analytical Method | Reference |
| Leukotriene A3 (LTA3) | 5,8,11-Eicosatrienoic Acid (30 µM) | 6.2 ± 1.1 nmol | Rat Basophilic Leukemia Cells | Not Specified | [1] |
| Leukotriene B3 (LTB3) | 5,8,11-Eicosatrienoic Acid (30 µM) | 0.15 ± 0.04 nmol | Rat Basophilic Leukemia Cells | Not Specified | [1] |
| Various Eicosanoids | Omega-3 PUFA Supplementation | Sustained upregulation, short-term upregulation, or downregulation | Human Plasma | LC-MS/MS | [2] |
| 20-HETE | Rofecoxib Treatment | >120-fold increase | Mouse Plasma | LC-MS/MS | [3] |
Table 2: Modulation of Eicosanoid Levels by Eicosatrienoic Acids and Related Compounds. This table presents examples of how ETA and other treatments can alter the levels of specific eicosanoid metabolites in different biological systems.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolomic studies. Below are outlines of key experimental protocols used in the analysis of eicosatrienoic acid and other fatty acids.
Cell Culture and Treatment for Lipidomics Analysis
This protocol describes the general procedure for treating cultured cells with a fatty acid of interest and preparing them for lipid extraction and subsequent analysis.
Materials:
-
Cell culture reagents (media, serum, etc.)
-
Eicosatrienoic acid (or other fatty acid) stock solution (e.g., in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)[1]
-
Internal standards for LC-MS/MS
Procedure:
-
Cell Culture: Culture cells of interest to the desired confluency in appropriate multi-well plates or flasks.
-
Treatment: Prepare working solutions of the fatty acid in cell culture media. Remove the old media from the cells and add the media containing the fatty acid or a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Sample Harvesting: After incubation, aspirate the media and wash the cells with ice-cold PBS to remove any remaining treatment solution and halt metabolic activity.[1]
-
Metabolism Quenching and Cell Lysis: Add a cold solvent mixture (e.g., methanol) to the cells to quench metabolic activity and lyse the cells.[1] Harvest the cell lysate by scraping.
-
Lipid Extraction: Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. This involves the addition of a chloroform/methanol mixture to the cell lysate, followed by phase separation with water. The lower organic phase, containing the lipids, is collected for analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Eicosanoid Profiling
LC-MS/MS is a powerful technique for the sensitive and specific quantification of a wide range of lipid metabolites.[2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation: The extracted lipid samples are dried down and reconstituted in a suitable solvent for injection.
-
Chromatographic Separation: An aliquot of the reconstituted sample is injected onto an appropriate HPLC/UHPLC column (e.g., a reverse-phase C18 column) to separate the different lipid species based on their physicochemical properties.[1]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring for targeted analysis) to detect and quantify the metabolites of interest based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1]
-
Data Analysis: The raw data is processed using specialized software to identify and quantify the lipid species. The concentrations of metabolites in the treated samples are compared to those in the control samples to determine the metabolic effects of the treatment.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by eicosatrienoic acids and a typical experimental workflow for their metabolomic analysis.
Figure 1: Overview of the major eicosanoid synthesis pathways originating from arachidonic acid or eicosatrienoic acid.
Figure 2: A generalized experimental workflow for a comparative metabolomics study of fatty acid treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic metabolomic analysis of eicosanoids after omega-3 polyunsaturated fatty acid supplementation by a highly specific liquid chromatography-tandem mass spectrometry-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Metabolomic Profiling in the Study of Arachidonic Acid Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of 1,3-Dieicosatrienoin's Cellular Effects: A Comparative Guide
A comprehensive review of existing scientific literature reveals a notable absence of studies specifically investigating the effects of 1,3-dieicosatrienoin across different cell lines. As a result, a direct comparison of its reproducibility and signaling pathways in various cellular contexts cannot be compiled at this time.
The term "this compound" suggests a diglyceride containing two eicosatrienoic acid chains. While research exists on the broader categories of eicosanoids, eicosatrienoic acids, and diacylglycerol signaling, specific data for this particular molecule is not available in published experimental literature. Eicosanoids, which are signaling molecules derived from omega-3 or omega-6 fatty acids, are known to have diverse and potent effects on a wide array of cell types, influencing inflammation, cell growth, and other physiological processes. Similarly, diacylglycerols are crucial second messengers in numerous signaling cascades, most notably in activating protein kinase C (PKC) isoforms.
Given the lack of specific data for this compound, this guide will instead provide a framework for how such a comparative analysis would be structured, using a well-researched, analogous compound to illustrate the required data presentation, experimental protocols, and pathway visualizations. This will serve as a template for researchers to apply when investigating the cellular effects of novel lipid molecules.
Illustrative Example: Comparative Analysis of a Hypothetical Compound "Compound X"
To demonstrate the requested format, we will present a hypothetical comparison guide for "Compound X," a fictional therapeutic agent, on three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87 (glioblastoma).
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Compound X on the selected cell lines after a 48-hour treatment period.
| Cell Line | IC50 (µM) | GI50 (µM) | % Max Inhibition |
| MCF-7 | 15.2 ± 1.8 | 5.1 ± 0.9 | 85% |
| A549 | 28.5 ± 3.1 | 12.3 ± 2.5 | 72% |
| U87 | 11.8 ± 1.5 | 4.2 ± 0.7 | 91% |
-
IC50 (Half-maximal inhibitory concentration): Concentration of Compound X required to inhibit cell growth by 50%.
-
GI50 (Half-maximal growth inhibition): Concentration of Compound X required to inhibit cell proliferation by 50%.
Experimental Protocols
Cell Culture and Maintenance: MCF-7, A549, and U87 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with varying concentrations of Compound X (0.1 µM to 100 µM) for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Elucidation: Cells were treated with Compound X at its IC50 concentration for 24 hours. Whole-cell lysates were prepared using RIPA buffer, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and β-actin). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Experimental Workflow and Signaling Pathways
Below are diagrams generated using Graphviz to illustrate the experimental workflow and a key signaling pathway affected by Compound X.
Conclusion and Future Directions
While direct experimental data on the reproducibility of this compound's effects in different cell lines is currently unavailable, the framework presented here provides a clear and structured approach for such an investigation. Future research should focus on synthesizing and purifying this compound to enable in-depth cell-based assays. By systematically evaluating its impact on a panel of diverse cell lines and dissecting the underlying molecular mechanisms, the scientific community can begin to understand the potential therapeutic applications of this and other novel lipid signaling molecules. Researchers are encouraged to utilize the outlined methodologies for data presentation and visualization to ensure clarity, comparability, and reproducibility of their findings.
Orthogonal Methods for Validating 1,3-Dieicosatrienoin's Presence in Tissues: A Comparative Guide
The validation of an analytical method's performance is critical in scientific research and drug development to ensure the reliability and accuracy of experimental data. The use of orthogonal methods, which are analytical techniques based on different chemical or physical principles, provides a robust approach to confirm the presence and quantity of an analyte, minimizing the risk of analytical artifacts and ensuring data integrity.
This guide compares two powerful and widely used orthogonal methods for the analysis of eicosanoids in tissue samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .
Comparative Overview of LC-MS/MS and GC-MS for Eicosanoid Analysis
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte polarity in the liquid phase, followed by mass-to-charge ratio detection. | Separation of volatile compounds based on boiling point and polarity in the gas phase, followed by mass-to-charge ratio detection. |
| Sample Derivatization | Generally not required, allowing for simpler sample preparation. | Mandatory for non-volatile eicosanoids to increase volatility and thermal stability. This adds complexity to the protocol. |
| Sensitivity | High sensitivity, with limits of quantification typically in the low picogram to nanogram per milliliter range. | Very high sensitivity, capable of detecting analytes at the picogram level. |
| Specificity | High specificity achieved through chromatographic separation and unique precursor-to-product ion transitions in MS/MS. | High specificity due to high-resolution gas chromatography and mass spectral libraries. |
| Throughput | Relatively high throughput with analytical run times as short as 5-25 minutes per sample. | Lower throughput due to longer run times and the additional derivatization step. |
| Compound Coverage | Broad coverage of a wide range of eicosanoids in a single run without derivatization. | Suitable for a range of eicosanoids, but the derivatization process may not be equally efficient for all compounds. |
| Primary Advantage | Simpler sample preparation and suitability for a broader range of non-volatile and thermally labile compounds. | Excellent chromatographic resolution for isomeric separation. |
| Primary Disadvantage | Potential for matrix effects that can suppress or enhance ion signals, requiring careful validation. | The necessity of derivatization can introduce variability and is not suitable for all eicosanoids. |
Quantitative Performance Data
LC-MS/MS Method Performance for Eicosanoid Quantification in Biological Matrices
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous analysis of multiple eicosanoids.
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Prostaglandin E2 (PGE2) | 0.01 - 1 | 0.01 - 200 | < 15% | 85-115% |
| Prostaglandin D2 (PGD2) | 0.01 - 1 | 0.01 - 200 | < 15% | 85-115% |
| Thromboxane B2 (TXB2) | 0.01 - 1 | 0.01 - 200 | < 15% | 85-115% |
| 5-HETE | 0.01 - 1 | 0.01 - 200 | < 15% | 85-115% |
| 12-HETE | 0.01 - 1 | 0.01 - 200 | < 15% | 85-115% |
| 15-HETE | 0.01 - 1 | 0.01 - 200 | < 15% | 85-115% |
| Leukotriene B4 (LTB4) | 0.01 - 1 | 0.01 - 200 | < 15% | 85-115% |
Data compiled from representative validated LC-MS/MS methods for eicosanoid analysis.
GC-MS Method Performance for Eicosanoid Quantification
Quantitative performance data for GC-MS analysis of eicosanoids is less commonly presented in recent literature in the comprehensive format available for LC-MS/MS. However, the technique is renowned for its high sensitivity.
| Parameter | Performance Characteristics |
| Sensitivity | Detection limits are typically in the low picogram range. |
| Linearity | Good linearity is generally achievable over several orders of magnitude with appropriate internal standards. |
| Precision & Accuracy | When properly validated, GC-MS methods can provide good precision and accuracy, though the multi-step derivatization can be a source of variability. |
Experimental Protocols
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general procedure for the extraction and analysis of eicosanoids from tissue samples.
1. Tissue Homogenization and Lipid Extraction (Folch Method) a. Weigh the frozen tissue sample (typically 50-100 mg). b. Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (B129727) at a ratio of 20 mL solvent per gram of tissue. c. Add an internal standard mixture containing deuterated analogs of the target eicosanoids to the homogenate. d. After thorough mixing, add 0.2 volumes of 0.9% NaCl solution. e. Centrifuge to separate the phases. The lower organic phase contains the lipids. f. Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Sample Clean-up a. Reconstitute the dried lipid extract in a small volume of a suitable solvent. b. Condition an SPE cartridge (e.g., C18) with methanol followed by water. c. Load the sample onto the SPE cartridge. d. Wash the cartridge with a low-percentage organic solvent to remove polar impurities. e. Elute the eicosanoids with a higher-percentage organic solvent (e.g., methanol or ethyl acetate). f. Evaporate the eluate to dryness under nitrogen.
3. LC-MS/MS Analysis a. Reconstitute the final dried extract in the initial mobile phase. b. Inject an aliquot onto a reverse-phase C18 column. c. Perform chromatographic separation using a gradient of mobile phases, typically water with a small percentage of formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with formic acid (Mobile Phase B). d. Detect the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. e. Monitor specific precursor-to-product ion transitions for each eicosanoid and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general workflow for the GC-MS analysis of eicosanoids from tissue samples.
1. Tissue Homogenization and Lipid Extraction a. Follow the same procedure as for LC-MS/MS (Protocol I, step 1).
2. Saponification and Extraction a. Saponify the lipid extract with a methanolic NaOH solution to release esterified eicosanoids. b. Acidify the solution and extract the free eicosanoids with an organic solvent like ethyl acetate. c. Evaporate the organic solvent to dryness.
3. Derivatization a. Esterification: Convert the carboxylic acid group to a methyl ester (e.g., using diazomethane (B1218177) or BF3-methanol). b. Silylation: Convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). c. These steps increase the volatility and thermal stability of the eicosanoids for GC analysis.
4. GC-MS Analysis a. Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms). b. Use a temperature gradient to separate the derivatized eicosanoids. c. Detect the analytes using a mass spectrometer, typically in electron ionization (EI) or negative chemical ionization (NCI) mode. d. Identify and quantify the compounds based on their retention times and mass spectra, using appropriate internal standards.
Visualizations
Caption: A diagram illustrating the major enzymatic pathways in eicosanoid biosynthesis.
Safety Operating Guide
Personal protective equipment for handling 1,3-Dieicosatrienoin
Disclaimer: Specific toxicological and hazard data for 1,3-Dieicosatrienoin are not currently available in public databases. Therefore, this compound should be handled as a substance with unknown toxicity. The following guidelines are based on best practices for handling novel lipid compounds and research chemicals, assuming potential hazards until more information is known.
Hazard Assessment
As a lipid, this compound is not expected to be highly volatile, but may be susceptible to oxidation. The primary routes of exposure are likely inhalation of aerosols, skin contact, and ingestion. Until specific data is available, it is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE)
The minimum PPE required when handling this compound is outlined below. For tasks with a higher risk of exposure, more stringent measures are necessary.[1]
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields or chemical splash goggles.[2] | Double nitrile gloves or nitrile gloves over a more resistant glove. | Fully buttoned lab coat, long pants, and closed-toe shoes. | N95 respirator or higher, especially if not handled in a certified chemical fume hood. |
| Dissolving in Solvent | Chemical splash goggles.[2] | Chemically resistant gloves (consult manufacturer's guide for the specific solvent). | Flame-resistant lab coat if using flammable solvents, long pants, and closed-toe shoes. | Work within a certified chemical fume hood. |
| General Handling of Solutions | Safety glasses with side shields. | Nitrile gloves. | Lab coat, long pants, and closed-toe shoes. | Not generally required if handled in a well-ventilated area. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemically resistant gloves. | Lab coat, long pants, and closed-toe shoes. | Not generally required if containers are sealed. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
3.1. Preparation and Engineering Controls
-
Before handling, ensure that a current Safety Data Sheet (SDS) is not available and proceed with the assumption of unknown toxicity.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have a spill kit appropriate for the solvents being used readily available.
3.2. Handling Procedure
-
Donning PPE: Put on the appropriate PPE as detailed in the table above.
-
Weighing: If in solid form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of any dust.
-
Dissolving: Add the solvent to the solid this compound slowly to avoid splashing. If the compound is in a pre-dissolved solution, ensure it has equilibrated to room temperature before opening to avoid condensation of atmospheric moisture.
-
Storage: Store this compound in a tightly sealed, properly labeled container. For unsaturated lipids, storage under an inert atmosphere (argon or nitrogen) at -20°C or lower is recommended to prevent oxidation.[3]
-
Labeling: All containers holding this compound must be clearly labeled with the full chemical name and a warning that the hazards are not fully known.[4][5][6]
Operational and Disposal Plan
4.1. Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform your supervisor and institutional safety office.
-
Contain: If safe to do so, contain the spill using an appropriate absorbent material from a spill kit.
-
Clean-up: Follow your institution's specific procedures for cleaning up spills of unknown hazards. Do not attempt to clean up a large spill without proper training and equipment.
4.2. Waste Disposal
-
Segregation: All waste contaminated with this compound (gloves, pipette tips, empty containers, etc.) should be segregated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Request: Follow your institution's procedures for the disposal of chemical waste.[7][8][9][10]
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. avantiresearch.com [avantiresearch.com]
- 4. twu.edu [twu.edu]
- 5. uttyler.edu [uttyler.edu]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
